Product packaging for Delavirdine(Cat. No.:CAS No. 136817-59-9)

Delavirdine

Cat. No.: B1662856
CAS No.: 136817-59-9
M. Wt: 456.6 g/mol
InChI Key: WHBIGIKBNXZKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Delavirdine is the amide resulting from the formal condensation of 5-[(methylsulfonyl)amino]-1H-indole-2-carboxylic acid and 4-amino group of 1-[3-(isopropylamino)pyridin-2-yl]piperazine, this compound is a non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1. Viral resistance emerges rapidly when this compound is used alone, so it is therefore used (as the methanesulfonic acid salt) with other antiretrovirals for combination therapy of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor and an antiviral drug. It is a N-acylpiperazine, a sulfonamide, an aminopyridine and an indolecarboxamide.
A potent, non-nucleoside reverse transcriptase inhibitor with activity specific for HIV-1.
This compound is a Human Immunodeficiency Virus 1 Non-Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Non-Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and is a rare cause of clinically apparent acute liver injury.
This compound is a synthetic, non-nucleoside reverse transcriptase inhibitor. In combination with other anti-retroviral drugs, this agent has been shown to reduce HIV viral load and increase CD4 leukocyte counts in patients. As an inhibitor of the cytochrome P450 system, this compound may result in increased serum levels of co-administered protease inhibitors metabolized by the cytochrome P450 system.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for viral disease and has 2 investigational indications.
See also: this compound Mesylate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N6O3S B1662856 Delavirdine CAS No. 136817-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20/h4-8,13-15,24-26H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIGIKBNXZKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

147221-93-0 (mesylate)
Record name Delavirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6022892
Record name Delavirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.60e-02 g/L
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

136817-59-9
Record name Delavirdine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136817-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delavirdine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136817599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delavirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delavirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOL5F9JD3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226-228 °C, 226 - 228 °C
Record name Delavirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00705
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Delavirdine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Chemical Odyssey of Delavirdine: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), represents a significant milestone in the therapeutic arsenal against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides an in-depth exploration of the chemical synthesis and discovery of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the detailed experimental protocols for its synthesis, present quantitative data in a structured format, and visualize the intricate chemical transformations and its mechanism of action.

Introduction: The Dawn of a New HIV-1 Inhibitor

The discovery of this compound (U-90152) emerged from extensive research efforts to identify potent and specific inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle.[1][2] As a non-nucleoside inhibitor, this compound distinguishes itself by binding to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[3] This mechanism offered a new avenue for antiretroviral therapy, distinct from the nucleoside analogues that act as chain terminators. The synthesis of this compound leverages the strategic combination of two key heterocyclic scaffolds: a substituted indole and a pyridine ring, linked via a piperazine core.[2]

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

This compound's mode of action is characterized by its direct, non-competitive inhibition of HIV-1's RNA- and DNA-dependent DNA polymerase functions.[3] It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, a site distinct from the active site where nucleoside triphosphates bind.[3] This binding event induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the conversion of viral RNA into DNA, a crucial step for viral replication.[3]

This compound Mechanism of Action cluster_HIV_Lifecycle HIV Replication Cycle Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription HIV Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Viral Proteins Viral Proteins Transcription & Translation->Viral Proteins Assembly & Budding Assembly & Budding Viral Proteins->Assembly & Budding Mature HIV Virion Mature HIV Virion Assembly & Budding->Mature HIV Virion This compound This compound HIV Reverse Transcriptase HIV Reverse Transcriptase This compound->HIV Reverse Transcriptase Binds to allosteric site

Figure 1: this compound's inhibition of HIV-1 reverse transcription.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine and 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid . These intermediates are then coupled to form the final this compound molecule. The overall total yield of the synthesis has been reported to be approximately 34%.[4]

This compound Synthesis Workflow cluster_pyridine Pyridine Intermediate Synthesis cluster_indole Indole Intermediate Synthesis cluster_coupling Final Coupling A 2-Chloro-3-aminopyridine B Intermediate II: 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine A->B Multi-step reaction E This compound B->E C Ethyl 5-nitroindole-2-carboxylate D Intermediate III: 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid C->D Multi-step reaction D->E Condensation

Figure 2: Overall workflow for the synthesis of this compound.
Synthesis of Key Intermediates

3.1.1. Synthesis of Ethyl 5-nitroindole-2-carboxylate

This starting material is synthesized via a Fischer indole synthesis.

  • Experimental Protocol:

    • p-Nitrophenylhydrazine hydrochloride is condensed with ethyl pyruvate to form the corresponding hydrazone.

    • The hydrazone (17.5 g, 0.07 mol) is dissolved in toluene (150 mL).

    • Polyphosphoric acid (150 g) is slowly added with stirring.

    • The mixture is heated to 85-90°C, at which point an exothermic reaction increases the temperature to 105-115°C. The reaction is refluxed for 30 minutes.

    • After cooling to 60°C, 150 mL of ice water is added, and stirring is continued for 30 minutes to hydrolyze excess polyphosphoric acid.

    • The solid product is collected by filtration, washed with water, and dried to afford ethyl 5-nitroindole-2-carboxylate.[1]

ReactantMolecular WeightMolesQuantity
Hydrazone251.22 g/mol 0.0717.5 g
Toluene92.14 g/mol -150 mL
Polyphosphoric acid--150 g
Product Molecular Weight Yield
Ethyl 5-nitroindole-2-carboxylate234.21 g/mol 71.4% (11.7 g)

3.1.2. Synthesis of 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate III)

  • Experimental Protocol:

    • Ethyl 5-nitroindole-2-carboxylate is hydrolyzed under alkaline conditions.

    • The resulting 5-nitroindole-2-carboxylic acid is reduced using Raney Ni and H₂ at normal temperature and pressure.

    • The obtained 5-aminoindole-2-carboxylic acid is then reacted with methanesulfonyl chloride in the presence of an acid binding agent (e.g., saturated sodium carbonate) to yield the final intermediate.[4]

3.1.3. Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II)

  • Experimental Protocol:

    • 2-Chloro-3-aminopyridine is reacted with acetone via reductive amination to introduce the isopropylamino group.

    • The resulting 2-chloro-3-[(1-methylethyl)amino]pyridine (24.12 g, 0.14 mol) is heated with anhydrous piperazine (97.6 g, 1.16 mol) to 150°C and refluxed for 24 hours.

    • The reaction mixture is cooled to 110°C, and toluene (80 mL) is added.

    • After cooling to room temperature, insoluble solids are removed by filtration.

    • The filtrate is washed with water, and the pH is adjusted to 4.3-4.5 with concentrated hydrochloric acid.

    • The aqueous layer is separated, and the pH is adjusted to 12.5-13.0 with 50% NaOH, followed by extraction with toluene and drying over anhydrous sodium sulfate to give the product.[4]

ReactantMolecular WeightMolesQuantity
2-chloro-3-[(1-methylethyl)amino]pyridine170.65 g/mol 0.1424.12 g
Anhydrous piperazine86.14 g/mol 1.1697.6 g
Product Molecular Weight Yield
2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine220.31 g/mol Not specified
Final Condensation to this compound
  • Experimental Protocol:

    • 5-[(Methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate III) is converted to its acyl chloride by reacting with thionyl chloride.

    • The acyl chloride is then condensed with 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II) in a 1:0.8 to 1:2.4 molar ratio.

    • The reaction is carried out at a temperature of 0-40°C for 2-14 hours to yield this compound.[4]

Quantitative Data Summary

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)
1Hydrazone Formationp-Nitrophenylhydrazine HCl, Ethyl pyruvate---
2Fischer Indole SynthesisPolyphosphoric acid, Toluene105-1150.571.4
3HydrolysisAlkaline conditions20-305-8-
4ReductionRaney Ni, H₂Room Temp--
5SulfonylationMethanesulfonyl chloride, Na₂CO₃---
6Reductive AminationAcetone, Reducing agent---
7Piperazine SubstitutionAnhydrous piperazine15024-
8Final CondensationThionyl chloride0-402-1463 (final step)
Overall 34

Conclusion

The synthesis and discovery of this compound marked a pivotal moment in the fight against HIV/AIDS, introducing a new class of inhibitors with a unique mechanism of action. The chemical synthesis, though multi-stepped, is a well-defined process hinging on the successful formation and coupling of key pyridine and indole intermediates. This guide provides a comprehensive overview of the technical aspects of this compound's development, offering valuable insights for researchers and professionals dedicated to the ongoing discovery of novel antiviral agents. Further research into optimizing the synthetic route and exploring new analogues continues to be an area of active investigation.

References

Delavirdine Pharmacokinetics and Bioavailability in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented is curated from various preclinical studies conducted in rats, mice, and monkeys to support researchers and professionals involved in drug development.

Introduction

This compound mesylate is a potent and specific inhibitor of HIV-1 reverse transcriptase. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is crucial for predicting its pharmacokinetic profile and potential efficacy and toxicity in humans. This document summarizes key quantitative data, details experimental methodologies, and provides visualizations of relevant pathways and workflows.

Pharmacokinetic Parameters

The following tables summarize the available quantitative pharmacokinetic data for this compound in various preclinical models. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as dose, formulation, and analytical methods.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Cmax (µM)Tmax (hr)AUC (µM·hr)Bioavailability (%)Reference
Rat (Sprague-Dawley)10NDNDND>80[1]
RatNDND~1NDND[2]
Monkey (Cynomolgus)80 (single dose)NDNDNDND[3]

ND: Not Determined from the available search results.

Note: The data for oral administration is limited in the provided search results. The bioavailability in rats was reported to be greater than 80% at a 10 mg/kg dose[1]. Peak plasma concentrations in rats are reported to occur at approximately 1 hour[2].

Table 2: In Vitro Metabolism Parameters of this compound in Liver Microsomes
SpeciesApparent KM (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (µL/min/mg protein)
RatNDNDND
MonkeyNDNDND
DogNDNDND

ND: Not Determined from the available search results. While studies mention in vitro metabolism, specific KM and Vmax values for different preclinical species were not available in the provided search results.

Table 3: Plasma Protein Binding of this compound
SpeciesProtein Binding (%)
In vitro (Human Plasma)~98

Note: this compound is highly bound to plasma proteins, primarily albumin[4].

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Pharmacokinetic Studies

Animal Models:

  • Rats: Male and female Sprague-Dawley rats are commonly used.

  • Monkeys: Male and female cynomolgus monkeys are a relevant non-human primate model.

Drug Administration:

  • Oral (PO): this compound mesylate is typically administered as a solution or suspension via oral gavage. For the study in rats where bioavailability was determined, [14C]this compound mesylate was used[1].

  • Intravenous (IV): For determining absolute bioavailability, an intravenous formulation would be administered, typically into a tail vein in rats or a cephalic vein in larger animals.

Sample Collection:

  • Blood samples are collected at predetermined time points post-dosing via appropriate methods (e.g., tail vein, jugular vein, or femoral artery).

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • For metabolism studies, urine and feces are collected over specified intervals[1][3].

Bioanalytical Method for this compound in Plasma

A sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection is commonly used for the quantification of this compound in plasma[5].

Sample Preparation:

  • To 50 µL of plasma, add 150 µL of an internal standard solution (e.g., cisapride 10 µg/mL) in acetonitrile to precipitate proteins[5].

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the clear supernatant onto the HPLC system[5].

Chromatographic Conditions:

  • Column: C18 reverse-phase column[5].

  • Mobile Phase: A mixture of acetonitrile and 50 mM sodium dihydrogen phosphate (e.g., 60:40, v/v)[5].

  • Flow Rate: 1 mL/min[5].

  • Detection: Fluorescence detector with excitation at 295 nm and emission at 425 nm[5].

Calibration and Quantification:

  • Calibration curves are prepared by spiking blank plasma with known concentrations of this compound.

  • The peak area ratio of this compound to the internal standard is used for quantification.

In Vitro Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is the gold standard method for determining the extent of drug binding to plasma proteins.

Protocol Outline:

  • Apparatus: A multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cutoff of 12-14 kDa) is used[6][7].

  • Preparation: One chamber of the dialysis cell is filled with plasma from the preclinical species of interest (e.g., rat, dog, or monkey plasma) spiked with a known concentration of this compound. The other chamber is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4)[6][8].

  • Incubation: The apparatus is sealed and incubated at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours)[7][8].

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers[8].

  • Analysis: The concentration of this compound in both aliquots is determined by a validated bioanalytical method, such as HPLC-fluorescence[5][6].

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Metabolic Pathways and Experimental Workflows

This compound Metabolism

This compound undergoes extensive metabolism in preclinical species. The primary metabolic pathways include N-desalkylation and hydroxylation of the pyridine ring[1][3]. In rats, major metabolites include 6'-hydroxy this compound and its conjugates, as well as desalkyl this compound[1]. In monkeys, desalkyl this compound is the major circulating metabolite[3].

Delavirdine_Metabolism This compound This compound Desalkyl_this compound N-desalkyl this compound This compound->Desalkyl_this compound N-desalkylation Hydroxy_this compound 6'-hydroxy this compound This compound->Hydroxy_this compound Pyridine Hydroxylation Other_Metabolites Other Minor Metabolites (e.g., pyridine ring cleavage) This compound->Other_Metabolites Conjugates Glucuronide and Sulfate Conjugates Hydroxy_this compound->Conjugates Phase II Conjugation

Figure 1. Major metabolic pathways of this compound in preclinical models.
Experimental Workflow for Metabolism Studies

The following diagram illustrates a typical workflow for identifying this compound metabolites in preclinical studies.

Metabolism_Workflow cluster_in_vivo In Vivo Study cluster_analysis Sample Analysis cluster_identification Metabolite Identification Animal_Dosing Dosing of Preclinical Model (e.g., Rat, Monkey) with [14C]this compound Sample_Collection Collection of Urine, Feces, and Plasma Animal_Dosing->Sample_Collection Extraction Extraction of Metabolites Sample_Collection->Extraction HPLC HPLC Separation Extraction->HPLC Detection Detection (Radiometric, MS, NMR) HPLC->Detection Structure_Elucidation Structure Elucidation Detection->Structure_Elucidation Bioavailability_Logic Oral_Admin Oral Administration Plasma_Sampling_Oral Plasma Sampling Oral_Admin->Plasma_Sampling_Oral IV_Admin Intravenous Administration Plasma_Sampling_IV Plasma Sampling IV_Admin->Plasma_Sampling_IV AUC_Oral Calculate AUC (Oral) Plasma_Sampling_Oral->AUC_Oral AUC_IV Calculate AUC (IV) Plasma_Sampling_IV->AUC_IV Bioavailability Calculate Bioavailability (F) F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) AUC_Oral->Bioavailability AUC_IV->Bioavailability

References

In Vitro Antiviral Profile of Delavirdine Against Diverse HIV-1 Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (DLV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), this compound plays a crucial role in combination antiretroviral therapy. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against a spectrum of HIV-1 strains, including wild-type and drug-resistant variants. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are presented to support research and drug development efforts in the field of HIV therapeutics.

This compound exerts its antiviral effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.[1] Notably, this compound is specific to HIV-1 and does not inhibit HIV-2 RT or human DNA polymerases.[1]

Quantitative In Vitro Antiviral Activity of this compound

The antiviral potency of this compound is typically quantified by its 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50% in vitro. The IC50 values of this compound have been determined against various laboratory-adapted strains, clinical isolates, and site-directed mutants of HIV-1.

HIV-1 Strain/IsolateGenotypeIC50 (µM)Fold Change in IC50Cell SystemReference
Wild-Type
Clinical Isolates (Baseline)Wild-Type0.022 (median)-PBMC[2][3]
HIV-1 NL4-3Wild-TypeNot explicitly found-MT-2/TZM-bl[4]
HIV-1 IIIBWild-TypeNot explicitly found-Not specified
Resistant Strains
Clinical Isolates (Week 8)Various mutations5.365 (median)~244PBMC[2][3]
Mutant StrainK103NNot explicitly foundNot explicitly foundNot specified
Mutant StrainY181CNot explicitly foundNot explicitly foundNot specified[5]
Mutant StrainP236LNot explicitly foundNot explicitly foundH9 and PBMC[6]
Mutant StrainK103N + Y181CNot explicitly foundNot explicitly foundNot specified

Note: While specific IC50 values for some common laboratory strains and specific mutants were not found in the provided search results, the development of resistance leading to a significant increase in IC50 is well-documented.[2][3] The K103N and Y181C mutations are known to confer cross-resistance to other NNRTIs.[7] The P236L mutation, while conferring resistance to this compound, can hypersensitize the virus to other NNRTIs.[2][7]

Experimental Protocols

Accurate determination of in vitro antiviral activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for three key assays used to evaluate the efficacy of this compound against HIV-1.

Peripheral Blood Mononuclear Cell (PBMC) Assay

The PBMC assay is a widely used method for assessing the susceptibility of clinical HIV-1 isolates to antiretroviral drugs.

Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in primary human PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Patient-derived or laboratory-adapted HIV-1 virus stock

  • This compound stock solution

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

  • Stimulation of PBMCs: Stimulate the isolated PBMCs with PHA for 2-3 days in RPMI 1640 medium supplemented with FBS and IL-2 to induce cell division and increase susceptibility to HIV-1 infection.

  • Virus Inoculation: Infect the stimulated PBMCs with a standardized amount of HIV-1 virus stock.

  • Drug Treatment: After a short incubation period to allow for viral entry, wash the cells to remove excess virus and resuspend them in fresh medium containing serial dilutions of this compound.

  • Culture and Monitoring: Culture the infected and treated cells for 7-10 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Endpoint Analysis: On the final day of culture, collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.

  • Data Analysis: Determine the IC50 value by plotting the percentage of p24 antigen inhibition against the log of this compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen Capture ELISA

The p24 antigen capture ELISA is a common method for quantifying HIV-1 replication in cell culture supernatants.

Objective: To measure the amount of HIV-1 p24 capsid protein in culture supernatants as an indicator of viral replication.

Principle: This assay is a "sandwich" ELISA. A capture antibody specific for the HIV-1 p24 antigen is coated onto the wells of a microtiter plate. The sample containing the p24 antigen is added, and the antigen binds to the capture antibody. A second, enzyme-linked antibody that also recognizes p24 is then added, followed by a substrate that produces a colorimetric signal proportional to the amount of bound enzyme.

Procedure:

  • Coating: Coat a 96-well microtiter plate with a monoclonal anti-p24 antibody and incubate overnight.

  • Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample and Standard Incubation: Add serial dilutions of a known p24 standard and the cell culture supernatants to be tested to the wells and incubate.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated polyclonal anti-p24 antibody. Incubate to allow binding to the captured p24 antigen.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated detection antibody.

  • Substrate Addition and Color Development: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve from the absorbance readings of the p24 standards and use it to determine the concentration of p24 in the experimental samples.[8]

Plaque Reduction Assay

The plaque reduction assay is used to quantify the number of infectious virus particles and to determine the neutralizing activity of antiviral compounds.

Objective: To measure the ability of this compound to reduce the number of infectious HIV-1 particles, as determined by the formation of plaques (foci of infected cells) in a monolayer of susceptible cells.

Materials:

  • HeLa-CD4 or other suitable adherent cell line expressing CD4 and co-receptors

  • High-glucose DMEM supplemented with FBS, penicillin, and streptomycin

  • Laboratory-adapted HIV-1 virus stock

  • This compound stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet or neutral red stain

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HeLa-CD4 cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the HIV-1 virus stock and pre-incubate them with various concentrations of this compound.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without this compound. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain the monolayer with a dye such as crystal violet or neutral red. Plaques will appear as clear zones against a background of stained, uninfected cells.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in evaluating this compound, the following diagrams are provided in Graphviz DOT language.

HIV-1 Reverse Transcription and Inhibition by this compound

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Template vDNA Viral DNA RT->vDNA Reverse Transcription Integration Integration into Host Genome vDNA->Integration This compound This compound This compound->RT Allosteric Binding (Inhibition)

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by this compound.

General Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow start Start prepare_cells Prepare Target Cells (e.g., PBMCs, HeLa-CD4) start->prepare_cells prepare_virus Prepare HIV-1 Stock start->prepare_virus prepare_drug Prepare this compound Serial Dilutions start->prepare_drug infect_cells Infect Cells with Virus prepare_cells->infect_cells prepare_virus->infect_cells treat_cells Add this compound Dilutions prepare_drug->treat_cells infect_cells->treat_cells incubate Incubate for Specified Period treat_cells->incubate endpoint Endpoint Measurement (e.g., p24 ELISA, Plaque Count) incubate->endpoint analyze Data Analysis (Calculate IC50) endpoint->analyze end End analyze->end

Caption: A generalized workflow for determining the in vitro antiviral activity of this compound.

Note on Signaling Pathways: Extensive searches did not yield specific studies detailing the direct impact of this compound on cellular signaling pathways such as MAPK/ERK or NF-kB in the context of HIV-1 infection. Research in this area has primarily focused on the direct inhibition of the viral reverse transcriptase. The NF-κB and MAPK pathways are known to be involved in HIV-1 replication and latency, but the specific modulatory effects of this compound on these pathways remain an area for further investigation.[11][12][13][14][15]

Conclusion

This compound is a potent in vitro inhibitor of wild-type HIV-1, although its efficacy can be significantly reduced by the emergence of resistance mutations in the reverse transcriptase enzyme. This technical guide provides a summary of its quantitative antiviral activity, detailed protocols for key in vitro assays, and visual representations of its mechanism of action and experimental workflows. This information serves as a valuable resource for researchers and drug development professionals working to understand and combat HIV-1. Further research is warranted to elucidate the potential effects of this compound on host cell signaling pathways, which may reveal additional mechanisms of action or opportunities for therapeutic intervention.

References

Structural Analogues of Delavirdine: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a bisheteroarylpiperazine (BHAP) derivative, it allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), thereby inhibiting its RNA- and DNA-dependent DNA polymerase functions[1]. The emergence of drug-resistant HIV-1 strains has necessitated the development of novel NNRTIs with improved potency, broader activity against resistant mutants, and more favorable pharmacokinetic profiles. This technical guide provides an in-depth overview of the structural analogues of this compound, their synthesis, therapeutic potential, and the experimental methodologies used for their evaluation.

Mechanism of Action

This compound and its analogues are non-competitive inhibitors of HIV-1 RT. They bind to a specific, allosteric site on the enzyme, distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, which distorts the catalytic site and inhibits the polymerization of viral DNA[1].

cluster_RT HIV-1 Reverse Transcriptase Enzyme This compound This compound / Analogue NNIBP Non-Nucleoside Inhibitor Binding Pocket (Allosteric Site) This compound->NNIBP Binds to HIV1_RT HIV-1 Reverse Transcriptase (p66 subunit) Active_Site Catalytic Active Site NNIBP->Active_Site Induces Conformational Change (Inhibition) vDNA Viral DNA Synthesis (Inhibited) Active_Site->vDNA Polymerization vRNA Viral RNA Template vRNA->Active_Site dNTPs Deoxynucleoside Triphosphates dNTPs->Active_Site

Figure 1: Mechanism of Action of this compound and its Analogues.

Structural Analogues and Quantitative Analysis

Numerous structural analogues of this compound have been synthesized and evaluated for their anti-HIV-1 activity. Modifications have been focused on various parts of the molecule, including the indole ring, the piperazine core, and the pyridine ring, to improve potency against wild-type and resistant HIV-1 strains. The following tables summarize the quantitative data for selected this compound analogues.

Table 1: In Vitro Anti-HIV-1 Activity of this compound Analogues

CompoundModificationCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound-MT-40.05>100>2000
Analogue 1Aa Arylpyrrole moietyMT-4SubmicromolarNot specifiedPotent and selective
Compound 7 (Alkylamino)piperidineMT-40.003>100>33333
Compound 15 (Alkylamino)piperidineMT-40.002>100>50000
Compound 36 (Alkylamino)piperidineMT-40.004>100>25000

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound Analogues

CompoundHIV-1 RT MutantIC50 (µM)
This compoundWild-Type0.26
Compound 7 Y181C0.1
Compound 15 Y181C0.08
Compound 36 P236L0.5

IC50: 50% inhibitory concentration against the enzyme.

Experimental Protocols

Synthesis of this compound Analogues

A general synthetic scheme for this compound analogues involves the coupling of a substituted indole-2-carboxylic acid with a substituted piperazine derivative. The following is a representative protocol based on literature descriptions[2][3]:

Step 1: Synthesis of the Piperazine Intermediate

  • To a solution of 2-chloro-3-aminopyridine in a suitable solvent (e.g., toluene), add an excess of piperazine.

  • Heat the reaction mixture under reflux for 24 hours.

  • After cooling, filter the mixture and wash the solid with the solvent.

  • The filtrate is then subjected to an acid-base extraction to isolate the desired 1-(3-aminopyridin-2-yl)piperazine intermediate.

  • The product is purified by crystallization or column chromatography.

Step 2: Synthesis of the Indole-2-Carboxylic Acid Moiety

  • Start with a commercially available or synthesized substituted indole.

  • Protect the indole nitrogen if necessary.

  • Introduce the carboxylic acid group at the 2-position, for example, through Vilsmeier-Haack formylation followed by oxidation.

  • Introduce other desired substituents on the indole ring.

Step 3: Coupling and Final Product Formation

  • Activate the carboxylic acid of the indole derivative using a coupling agent such as 1,1'-carbonyldiimidazole (CDI) or thionyl chloride to form an acyl chloride.

  • React the activated indole derivative with the piperazine intermediate in an appropriate solvent (e.g., dichloromethane or THF) in the presence of a base (e.g., triethylamine).

  • The reaction is typically stirred at room temperature for several hours.

  • After completion, the reaction mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials.

  • The final product is purified by column chromatography and/or recrystallization.

  • Characterization of the final compound is performed using techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis[3].

Start1 Substituted Indole Step1 Carboxylation at C2 Start1->Step1 Intermediate1 Indole-2-carboxylic Acid Derivative Step1->Intermediate1 Step3 Coupling Reaction (e.g., with CDI) Intermediate1->Step3 Start2 2-Chloro-3-aminopyridine + Piperazine Step2 Nucleophilic Aromatic Substitution Start2->Step2 Intermediate2 Piperazine Intermediate Step2->Intermediate2 Intermediate2->Step3 Final_Product This compound Analogue Step3->Final_Product

Figure 2: General Synthetic Workflow for this compound Analogues.

In Vitro Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell-based model[4][5][6][7][8].

  • Cell Seeding: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes) in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Add the diluted compounds to the cells, followed by the addition of a known amount of HIV-1 virus stock (e.g., NL4-3 or JR-CSF).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Reading: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) is calculated by determining the compound concentration that causes a 50% reduction in luciferase activity compared to the virus control wells.

  • Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compounds on TZM-bl cells using an assay such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50).

Start Seed TZM-bl cells in 96-well plate Step1 Prepare serial dilutions of test compounds Start->Step1 Step2 Add compounds and HIV-1 virus to cells Step1->Step2 Step3 Incubate for 48 hours Step2->Step3 Step4 Lyse cells and measure luciferase activity Step3->Step4 Result Calculate EC50 and CC50 Step4->Result

Figure 3: Workflow for TZM-bl Cell-Based Anti-HIV-1 Assay.

HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive)

This assay directly measures the inhibitory effect of compounds on the enzymatic activity of purified HIV-1 RT[9][10][11][12].

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template and an oligo(dT) primer, dNTPs (including biotin- and digoxigenin-labeled dUTP), and the reaction buffer (typically containing Tris-HCl, KCl, and MgCl2).

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a microtiter plate.

  • Enzyme Addition: Add a fixed amount of purified recombinant HIV-1 RT to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled DNA product.

    • Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a colorimetric or chemiluminescent substrate and measure the signal using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the enzyme activity by 50% compared to the no-inhibitor control.

Cellular Signaling Pathways

While the primary mechanism of action of this compound and its analogues is the direct inhibition of HIV-1 RT, their interaction with host cell factors and potential modulation of cellular signaling pathways are areas of ongoing research.

  • Cytochrome P450 (CYP) Interactions: this compound is a known inhibitor of CYP3A4 and to a lesser extent, other CYP isoforms. This can lead to significant drug-drug interactions, affecting the metabolism of co-administered drugs[13]. The design of new analogues often aims to minimize these interactions.

  • Potential for Off-Target Effects: Like many small molecule inhibitors, this compound analogues could potentially interact with cellular kinases, given the structural similarities in the ATP-binding pockets of many kinases. However, specific studies on the effects of this compound analogues on major signaling pathways like MAPK/ERK or NF-κB are limited. Further investigation is warranted to explore potential off-target effects that could contribute to either efficacy or toxicity. The activation of pathways like NF-κB is known to be impacted by HIV-1 infection, and compounds that modulate this pathway could have therapeutic implications[14][15][16][17]. Similarly, the MAPK/ERK pathway is involved in viral replication and host cell response, making it a potential target for antiviral therapies[18][19][20][21].

Delavirdine_Analogue This compound Analogue HIV1_RT HIV-1 Reverse Transcriptase Delavirdine_Analogue->HIV1_RT Primary Target (Inhibition) CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4) Delavirdine_Analogue->CYP_Enzymes Interaction (Inhibition/Induction) Cellular_Kinases Cellular Kinases (e.g., MAPK/ERK, NF-κB pathways) Delavirdine_Analogue->Cellular_Kinases Potential Interaction (Modulation) Therapeutic_Effect Antiviral Efficacy HIV1_RT->Therapeutic_Effect Drug_Interactions Drug-Drug Interactions CYP_Enzymes->Drug_Interactions Off_Target_Effects Potential Off-Target Effects (Efficacy/Toxicity) Cellular_Kinases->Off_Target_Effects

References

Delavirdine: A Historical Linchpin in the Evolution of Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of delavirdine, a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), and its pivotal role in the historical development of this critical class of antiretroviral drugs. This compound, approved by the U.S. Food and Drug Administration (FDA) in 1997, offered a unique mechanism of action against human immunodeficiency virus type 1 (HIV-1) and contributed significantly to the understanding of NNRTI binding, efficacy, and the emergence of drug resistance. While its clinical use has been largely superseded by newer agents with more favorable profiles, a detailed examination of this compound provides invaluable insights for researchers and scientists in the ongoing pursuit of novel anti-HIV therapeutics.

Introduction: The Dawn of Non-Competitive Inhibition

The discovery of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an intense search for effective antiviral therapies.[1] Initial efforts focused on nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during the reverse transcription of the viral RNA genome into DNA. However, the emergence of drug resistance and toxicities associated with NRTIs highlighted the need for new classes of antiretrovirals with different mechanisms of action.

The late 1980s and early 1990s saw the dawn of the non-nucleoside reverse transcriptase inhibitors (NNRTIs), a chemically diverse group of compounds that bind to a non-catalytic site on the HIV-1 reverse transcriptase (RT) enzyme.[2] this compound, a bis(heteroaryl)piperazine derivative, emerged from this era of discovery as a potent and specific inhibitor of HIV-1 RT.[3][4] Unlike NRTIs, NNRTIs do not require intracellular phosphorylation to become active and are not incorporated into the growing DNA chain. Instead, they act as non-competitive inhibitors, allosterically distorting the enzyme's conformation and thereby blocking its function.[2]

Mechanism of Action

This compound exerts its antiviral activity by binding directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, which restricts the flexibility of the "thumb" and "finger" subdomains, ultimately inhibiting the polymerase activity necessary for viral DNA synthesis.[3] The activity of this compound is highly specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases α, β, or γ.

dot

Caption: HIV-1 Replication Cycle and the Mechanism of this compound Inhibition.

Quantitative Data

In Vitro Antiviral Activity

This compound demonstrates potent activity against wild-type HIV-1 in cell culture. However, its efficacy is significantly reduced against strains harboring specific mutations in the reverse transcriptase gene.

HIV-1 Strain Mutation(s) IC50 (µM) Fold Change in IC50
Wild-Type (Baseline Clinical Isolates)None0.022 (median)-
This compound-Resistant (Week 8 Clinical Isolates)Various (K103N, Y181C, etc.)5.365 (median)~244
Recombinant VirusK103N>10>450
Recombinant VirusY181C>10>450
Recombinant VirusP236L>80>1250

Data compiled from clinical trial data and in vitro resistance studies.[3][4]

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism.

Pharmacokinetic Parameter Value (Mean ± SD or Range)
Absorption
Tmax (hours)1
Distribution
Protein Binding~98%
Metabolism
Primary PathwayCytochrome P450 3A4 (CYP3A4)
Elimination
Half-life (t1/2) (hours)5.8
Population Pharmacokinetics
Volume of distribution at steady state (Vss)67.6 L
Intrinsic oral clearance19.8 L/h
Vmax1376 mg/day

Data from population pharmacokinetic studies.

Clinical Efficacy

Clinical trials demonstrated the efficacy of this compound in combination with other antiretroviral agents, leading to reductions in viral load and increases in CD4+ T-cell counts.

Clinical Trial Parameter This compound-containing Regimen Control Regimen (Dual NRTIs)
Viral Load
Proportion with HIV RNA <400 copies/mL at 52 weeks34%15%
CD4+ T-Cell Count
Mean change from baseline at 52 weeks (cells/mm³)+69+38

Representative data from pivotal clinical trials.

Experimental Protocols

HIV-1 Reverse Transcriptase Enzyme Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Materials:

  • Purified recombinant HIV-1 reverse transcriptase

  • Poly(rA)-oligo(dT) template-primer

  • Deoxynucleotide triphosphates (dNTPs), including [³H]-dTTP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a microtiter plate, combine the assay buffer, poly(rA)-oligo(dT), and dNTPs (including [³H]-dTTP).

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the reaction by adding the purified HIV-1 RT enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

  • Transfer the contents of each well to a glass fiber filter using a cell harvester.

  • Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell-Based Anti-HIV Assay (MT-4 Cells)

This assay assesses the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 laboratory strain (e.g., IIIB)

  • Complete cell culture medium (e.g., RPMI 1640 with fetal bovine serum and antibiotics)

  • Test compound (this compound)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilizing agent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add the diluted this compound to the wells containing the MT-4 cells.

  • Infect the cells with a standardized amount of HIV-1. Include uninfected control wells.

  • Incubate the plate at 37°C in a CO₂ incubator for 4-5 days.

  • After the incubation period, add MTT reagent to each well and incubate for a further 4 hours. Viable cells will reduce the yellow MTT to a purple formazan.

  • Add the solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration and determine the EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values.

Mandatory Visualizations

dot

Experimental_Workflow_NNRTI_Evaluation cluster_Discovery Discovery & Initial Screening cluster_Characterization Lead Characterization cluster_Resistance Resistance Profiling cluster_Preclinical Preclinical Development Compound_Library Compound Library (Synthetic or Natural) HTS High-Throughput Screening (Biochemical or Cell-Based Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays (CC50 & Selectivity Index) Dose_Response->Cytotoxicity Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics) Cytotoxicity->Mechanism_of_Action Resistance_Selection In Vitro Resistance Selection Mechanism_of_Action->Resistance_Selection Genotypic_Analysis Genotypic Analysis (Sequencing of RT Gene) Resistance_Selection->Genotypic_Analysis Phenotypic_Analysis Phenotypic Analysis (Activity against Mutant Viruses) Genotypic_Analysis->Phenotypic_Analysis Pharmacokinetics Pharmacokinetics (ADME) In Vitro & In Vivo Phenotypic_Analysis->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Pharmacokinetics->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology

Caption: Experimental Workflow for NNRTI Evaluation.

The Historical Impact and Legacy of this compound

This compound, as a first-generation NNRTI, played a crucial role in shaping the landscape of HIV therapy. Its development and clinical use provided several key learnings:

  • Proof of Concept: this compound, along with nevirapine, firmly established the NNRTI class as a viable therapeutic option, demonstrating that non-competitive inhibition of HIV-1 RT was an effective antiviral strategy.

  • Understanding Resistance: The rapid emergence of resistance to this compound, particularly the K103N and Y181C mutations, underscored the low genetic barrier to resistance for first-generation NNRTIs.[3][4] This knowledge was instrumental in guiding the development of second and third-generation NNRTIs with improved resistance profiles. The unique P236L mutation, which confers high-level resistance to this compound but can increase susceptibility to other NNRTIs, provided valuable insights into the complex interplay between drug structure, binding pocket mutations, and viral fitness.[5]

  • Drug-Drug Interactions: this compound's role as an inhibitor of CYP3A4 highlighted the importance of understanding the metabolic pathways of antiretroviral drugs and their potential for clinically significant drug-drug interactions. This understanding has become a cornerstone of modern combination antiretroviral therapy.

  • Combination Therapy: The clinical trials of this compound reinforced the necessity of using antiretroviral agents in combination to achieve durable viral suppression and delay the emergence of resistance.

While this compound is now rarely used in clinical practice due to its dosing frequency, pill burden, and the availability of more potent and durable NNRTIs, its legacy endures. The lessons learned from its development, mechanism of action, and resistance profile have been foundational for the design of subsequent generations of NNRTIs and other antiretroviral agents. For researchers and drug development professionals, the story of this compound serves as a critical case study in the evolution of anti-HIV therapy and a reminder of the continuous need for innovation in the face of a rapidly evolving virus.

References

Early Clinical Trial Data on Delavirdine Monotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical trial data for Delavirdine when used as a monotherapy for the treatment of HIV-1. The information presented herein is compiled from foundational studies that were critical in shaping the understanding of this compound's antiviral activity, pharmacokinetic profile, and the significant challenge of drug resistance.

Quantitative Data Summary

The primary source of early clinical trial data for this compound monotherapy is the AIDS Clinical Trials Group (ACTG) Protocol 260. This was an open-label, four-arm, dose-ranging Phase I/II trial designed to evaluate the safety and anti-HIV-1 activity of this compound monotherapy at three different plasma concentration ranges compared to a control arm receiving nucleoside reverse transcriptase inhibitor (NRTI) therapy (zidovudine or didanosine).[1][2] A total of 113 subjects were analyzed in this study.[1]

The key quantitative outcomes of the ACTG 260 trial are summarized in the tables below.

Table 1: Mean HIV-1 RNA Level Reduction from Baseline (log10 copies/mL) in ACTG 260
Treatment Arm (Target Trough Concentration)Week 2Week 8
This compound (Low: 3 to 10 µM)0.87[1]\multirow{3}{*}{0.10 (pooled)}[1]
This compound (Middle: 11 to 30 µM)1.08[1]
This compound (High: 31 to 50 µM)1.02[1]
Nucleoside Control (Zidovudine or Didanosine)0.67[1]0.55[1]

Note: Due to a lack of sustained viral suppression, the data for the three this compound arms were pooled at week 8.

The initial results at week 2 demonstrated potent anti-HIV activity of this compound monotherapy, with a mean reduction in plasma HIV-1 RNA levels that was significantly greater than that observed in the nucleoside arm.[1] However, this antiviral effect was transient. By week 8, the viral load in patients receiving this compound had returned to near baseline levels, leading to the early termination of the trial.[1] The primary reason for this loss of efficacy was the rapid emergence of drug-resistant HIV-1 variants.[1]

Table 2: Emergence of Phenotypic Resistance to this compound in ACTG 260
TimepointNumber of Subjects with Phenotypic ResistanceTotal Subjects TestedPercentage with Resistance
Week 8283093%

Data from a subset of patients in the ACTG 260 trial who underwent resistance testing.

Genotypic analysis of viral isolates from patients who developed resistance revealed the predominance of specific mutations in the reverse transcriptase gene, notably K103N and Y181C, which are known to confer cross-resistance to other non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4] The P236L mutation, which confers this compound resistance but can increase sensitivity to other NNRTIs, was detected in less than 10% of the isolates.[3][4]

Experimental Protocols

The methodologies employed in the ACTG 260 trial were crucial for obtaining the data that characterized the early profile of this compound.

Study Design and Patient Population

ACTG 260 was a randomized, multicenter, open-label, dose-ranging Phase I/II clinical trial.[5] The study enrolled 115 HIV-infected subjects with CD4 counts between 200 and 500/mm³.[5] Approximately half of the participants were antiretroviral-naive, while the other half had prior experience with zidovudine.[5] Patients were randomized to one of four arms: three arms received this compound monotherapy with doses adjusted to achieve specific target trough plasma concentrations (low, middle, and high), and one control arm received standard nucleoside monotherapy.[1][2]

Pharmacokinetic Analysis

This compound plasma concentrations were monitored weekly to ensure they were within the target ranges.[2] Trough blood samples were collected 6 to 12 hours after the last dose.[2] While the specific assay used in ACTG 260 is not detailed in the primary publication, a common method for quantifying this compound in human plasma during that period was isocratic reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.

Protocol: Quantification of this compound in Human Plasma using HPLC

  • Sample Preparation: Protein precipitation is performed on 200 µL of plasma using acetonitrile.

  • Extraction: The resulting extract is evaporated to concentrate the analyte.

  • Chromatographic Separation: The reconstituted sample is injected into an isocratic reversed-phase HPLC system.

  • Detection: this compound is detected using a fluorescence detector with an excitation wavelength of 300 nm and an emission wavelength of 425 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve. The validated range for this method is typically 50 to 50,000 ng/mL.

Virological Assessments

Plasma HIV-1 RNA levels were measured at baseline and at specified time points throughout the study. ACTG 260 was one of the first trials to use HIV-1 RNA assays with real-time analysis of the results to inform trial progression.[6]

A subset of 30 patients from the ACTG 260 trial underwent detailed resistance analysis.[5]

  • HIV-1 Culture: Peripheral blood mononuclear cells (PBMCs) were cultured for HIV-1 isolation following the ACTG consensus methodology.[5]

  • Phenotypic Susceptibility Testing: The susceptibility of the cultured viral isolates to this compound was determined using the ACTG-Department of Defense consensus protocol.[5] This involved assessing viral replication in the presence of a range of this compound concentrations (0.01 to 50 µM).[5]

  • Genotypic Resistance Testing: A region of the viral pol gene, which encodes the reverse transcriptase enzyme, was amplified from proviral DNA in cultured PBMCs or from plasma RNA.[5] The amplified PCR product was then directly sequenced using automated methods to identify mutations associated with drug resistance.[5]

Visualizations

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5] It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme, which is near the catalytic site.[5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.

G cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase (p66/p51) Viral_RNA->RT Template Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration This compound This compound This compound->RT Allosteric Inhibition

Caption: Mechanism of Action of this compound.

Experimental Workflow for Resistance Analysis in ACTG 260

The following diagram illustrates the workflow used to assess the development of this compound resistance in the ACTG 260 trial.

G cluster_patient Patient Samples cluster_lab Laboratory Analysis Patient_Blood Whole Blood Collection (Baseline and On-treatment) PBMC_Isolation PBMC Isolation Patient_Blood->PBMC_Isolation Plasma_Separation Plasma Separation Patient_Blood->Plasma_Separation HIV_Culture HIV-1 Culture from PBMCs PBMC_Isolation->HIV_Culture RNA_Extraction Viral RNA Extraction from Plasma Plasma_Separation->RNA_Extraction Phenotypic_Assay Phenotypic Susceptibility Assay (IC50 Determination) HIV_Culture->Phenotypic_Assay Proviral_DNA_Extraction Proviral DNA Extraction HIV_Culture->Proviral_DNA_Extraction PCR_Amplification PCR Amplification of pol Gene RNA_Extraction->PCR_Amplification Proviral_DNA_Extraction->PCR_Amplification Sequencing Automated DNA Sequencing PCR_Amplification->Sequencing Mutation_Analysis Genotypic Resistance Mutation Analysis Sequencing->Mutation_Analysis

Caption: Workflow for HIV-1 Resistance Analysis.

References

Delavirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding of Delavirdine to its target, the reverse transcriptase (RT) of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a role in the combination antiretroviral therapy for HIV-1 infection. This document details the molecular interactions at the binding site, presents quantitative data on its inhibitory activity, outlines key experimental methodologies for its study, and visualizes the critical pathways and workflows involved.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 RT, a crucial enzyme for the viral life cycle that converts the viral RNA genome into DNA.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not bind to the active site of the enzyme. Instead, it binds to a distinct, allosteric site known as the NNRTI-binding pocket (NNIBP).[1][4] This binding induces a conformational change in the enzyme, particularly in the p66 subunit, which distorts the catalytic site and inhibits the polymerase activity, thereby blocking viral replication.[1][5]

The this compound Binding Site

The NNRTI-binding pocket is a hydrophobic pocket located approximately 10 Å from the catalytic site of HIV-1 RT.[1] The binding of this compound within this pocket is characterized by a network of hydrophobic and hydrogen bonding interactions with specific amino acid residues.

Structural studies, including X-ray crystallography of the this compound-RT complex (PDB ID: 1KLM), have elucidated the key residues involved in this interaction.[1]

Key Interacting Residues:

  • Hydrogen Bonding: The piperazine ring of this compound forms a crucial hydrogen bond with the main chain of Lysine 103 (K103) .[1]

  • Hydrophobic Interactions: The indole ring of this compound engages in extensive hydrophobic interactions with Proline 236 (P236) .[1] Other residues that contribute to the hydrophobic environment of the binding pocket and interact with this compound include Leucine 100 (L100), Valine 106 (V106), Valine 179 (V179), Tyrosine 181 (Y181), Tyrosine 188 (Y188), and Tryptophan 229 (W229).

These interactions anchor this compound within the NNIBP, leading to the allosteric inhibition of the enzyme.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound is quantified by its ability to inhibit HIV-1 replication and the enzymatic activity of RT. This is typically measured as the 50% inhibitory concentration (IC50) or the 50% effective concentration (EC50). The development of drug resistance is a significant challenge, and it is crucial to assess the activity of this compound against both wild-type and mutant strains of HIV-1.

HIV-1 Strain/Isolate Inhibitor IC50 (µM) Fold Change in IC50 Reference
Laboratory Isolate (Wild-Type)This compound0.26-[6]
Clinical Isolates (Baseline, n=30)This compound0.022 (median)-[1]
Clinical Isolates (Week 8 post-treatment, n=30)This compound5.365 (median)~244[1]
Isolate with K103N mutationThis compound> IC50 of baselineSignificant increase[1]
Isolate with Y181C mutationThis compound> IC50 of baselineSignificant increase[1]
Isolate with P236L mutationThis compound> IC50 of baselineSignificant increase[1]

Note: The fold change in IC50 is a measure of the level of resistance. A higher fold change indicates greater resistance.

Experimental Protocols

The study of this compound's interaction with HIV-1 RT involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of this compound to inhibit the DNA polymerase activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound stock solution (in DMSO)

  • Assay buffer: 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM dithiothreitol (DTT), 5 mM MgCl2, 0.1% (v/v) Triton X-100

  • Template/primer: Poly(rA)/oligo(dT)12-18

  • Deoxynucleotide triphosphate (dNTP) mix (dATP, dCTP, dGTP)

  • [³H]-dTTP (radiolabeled thymidine triphosphate)

  • 96-well microtiter plates

  • DEAE filter mats

  • Scintillation counter

Procedure:

  • Prepare Reagent Mix: Prepare a reaction mixture containing assay buffer, poly(rA)/oligo(dT) template/primer, and the dNTP mix with [³H]-dTTP.

  • Serial Dilution of Inhibitor: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations.

  • Enzyme Preparation: Dilute the recombinant HIV-1 RT to the desired concentration in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the serially diluted this compound or control (buffer with DMSO).

    • Add the diluted HIV-1 RT to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the polymerase reaction by adding the reagent mix containing the template/primer and dNTPs.

    • Incubate the plate at 37°C for 1 hour.

  • Termination and Detection:

    • Stop the reaction by adding cold 10% (w/v) trichloroacetic acid (TCA).

    • Transfer the reaction mixtures to a DEAE filter mat and wash with 5% (w/v) TCA followed by ethanol to remove unincorporated [³H]-dTTP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Site-Directed Mutagenesis of HIV-1 RT

This protocol describes the introduction of specific mutations into the gene encoding HIV-1 RT to study their effect on this compound susceptibility. The example below is for introducing the K103N mutation.

Materials:

  • Plasmid DNA containing the wild-type HIV-1 RT gene

  • Mutagenic primers (forward and reverse) containing the desired nucleotide change for the K103N mutation (AAA to AAT or AAC).

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic for selection

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol is:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

X-ray Crystallography of HIV-1 RT in Complex with this compound

This protocol provides a general workflow for determining the three-dimensional structure of the HIV-1 RT-Delavirdine complex.

Procedure:

  • Protein Expression and Purification:

    • Express the p66 and p51 subunits of HIV-1 RT, often as a heterodimer, in a suitable expression system (e.g., E. coli).

    • Purify the RT heterodimer to high homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Crystallization:

    • Incubate the purified HIV-1 RT with a molar excess of this compound to form the complex.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-Delavirdine complex.

  • Data Collection:

    • Expose the obtained crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions, space group, and the intensities of the reflections.

    • Solve the phase problem using methods like molecular replacement, using a known structure of HIV-1 RT as a search model.

    • Build an atomic model of the RT-Delavirdine complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

  • Structure Analysis:

    • Analyze the final refined structure to identify the specific interactions between this compound and the amino acid residues of the NNRTI-binding pocket.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's interaction with HIV-1 RT.

Delavirdine_Binding_Pocket cluster_RT HIV-1 Reverse Transcriptase (p66 subunit) L100 L100 K103 K103 V106 V106 V179 V179 Y181 Y181 Y188 Y188 P236 P236 W229 W229 This compound This compound This compound->L100 Hydrophobic This compound->K103 H-bond This compound->V106 Hydrophobic This compound->V179 Hydrophobic This compound->Y181 Hydrophobic This compound->Y188 Hydrophobic This compound->P236 Hydrophobic This compound->W229 Hydrophobic

Caption: Interactions of this compound within the NNRTI-binding pocket of HIV-1 RT.

Delavirdine_Resistance_Workflow start Patient with HIV-1 Infection Receiving this compound-based Therapy monitoring Monitor Viral Load start->monitoring failure Virological Failure (Increase in Viral Load) monitoring->failure continued_monitoring Continued Viral Load Monitoring monitoring->continued_monitoring No genotyping Genotypic Resistance Testing (Sequence RT gene) failure->genotyping Yes mutations Identify Resistance Mutations (e.g., K103N, Y181C, P236L) genotyping->mutations phenotyping Phenotypic Susceptibility Testing mutations->phenotyping ic50 Determine this compound IC50 for Patient's Viral Isolate phenotyping->ic50 resistance Confirm this compound Resistance ic50->resistance therapy_change Change Antiretroviral Regimen resistance->therapy_change Confirmed therapy_change->continued_monitoring

Caption: Experimental workflow for determining this compound resistance in patients.

Delavirdine_Inhibition_Mechanism HIV1_RT HIV-1 Reverse Transcriptase (Active Conformation) Binding_Pocket NNRTI Binding Pocket HIV1_RT->Binding_Pocket This compound This compound Binding Binding of this compound This compound->Binding Binding_Pocket->Binding Conformational_Change Allosteric Conformational Change Binding->Conformational_Change Inactive_RT Inactive HIV-1 RT (Distorted Catalytic Site) Conformational_Change->Inactive_RT Polymerization_Blocked Inhibition of DNA Polymerization Inactive_RT->Polymerization_Blocked Replication_Blocked Blockage of Viral Replication Polymerization_Blocked->Replication_Blocked

Caption: Allosteric inhibition mechanism of this compound on HIV-1 Reverse Transcriptase.

References

The Discovery and Development of Delavirdine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Retrospective on a First-Generation NNRTI

Delavirdine (DLV), marketed under the brand name Rescriptor, emerged as a significant early non-nucleoside reverse transcriptase inhibitor (NNRTI) in the global effort to combat the human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail the scientific journey of this anti-HIV agent, from its chemical synthesis to its clinical evaluation, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Discovery and Chemical Synthesis

This compound is a bisheteroarylpiperazine derivative, a class of compounds identified for their potent and specific inhibition of HIV-1 reverse transcriptase.[1] Its discovery was part of a broader effort in the late 1980s and early 1990s to identify non-nucleoside inhibitors that could offer an alternative mechanism of action to the prevailing nucleoside reverse transcriptase inhibitors (NRTIs).

The synthesis of this compound involves the coupling of two key heterocyclic intermediates: a substituted pyridine and a sulfonamide-containing indole. A common synthetic route involves the acylation of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine with the acyl chloride of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid.[2]

Detailed Synthesis Protocol

A representative synthesis method for this compound is outlined below, based on established chemical literature.[2]

Step 1: Synthesis of 2-(1-piperazinyl)-3-[(1-methylethyl)amino]pyridine (Intermediate II)

  • 2-chloro-3-aminopyridine is reacted with acetone in an acidic environment to facilitate a nucleophilic addition.

  • The resulting intermediate is then reduced using a metal hydride reducing agent to yield 2-chloro-3-[(1-methylethyl)amino]pyridine.

  • This compound subsequently undergoes a substitution reaction with piperazine, typically under reflux conditions, to afford the key intermediate II . The molar ratio of the substituted pyridine to piperazine is crucial and is generally in the range of 1:6 to 1:12 to drive the reaction to completion.

Step 2: Synthesis of 5-[(methylsulfonyl)amino]-indole-2-carboxylic acid (Intermediate III)

  • Ethyl 5-nitroindole-2-carboxylate serves as the starting material. The nitro group is reduced to an amine, for instance, using Raney Nickel and hydrogen gas.

  • The resulting 5-aminoindole-2-carboxylate is then reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine or saturated sodium carbonate) to form the sulfonamide.

  • Finally, the ethyl ester is hydrolyzed under basic conditions to yield the carboxylic acid intermediate III .

Step 3: Condensation to Form this compound

  • Intermediate III is converted to its acyl chloride by reacting with a chlorinating agent such as thionyl chloride.

  • The acyl chloride of III is then condensed with intermediate II in an appropriate solvent. The reaction is typically carried out at a controlled temperature (0-40°C) for several hours to yield this compound.

Mechanism of Action

This compound exerts its anti-HIV-1 activity by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[3] This binding is allosteric, meaning it occurs at a site distinct from the active site for nucleoside binding. The binding of this compound induces a conformational change in the enzyme, which distorts the catalytic site and inhibits both RNA- and DNA-dependent DNA polymerase activities.[4] Consequently, the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle, is blocked. This compound is highly specific for HIV-1 RT and does not significantly inhibit HIV-2 RT or human cellular DNA polymerases.[4]

Delavirdine_Mechanism_of_Action cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibition Inhibition by this compound HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA Reverse Transcription Integration Integration into Host Genome Proviral_DNA->Integration This compound This compound Allosteric_Binding Allosteric Binding to Hydrophobic Pocket This compound->Allosteric_Binding HIV_RT HIV-1 Reverse Transcriptase (p66 subunit) HIV_RT->Allosteric_Binding Conformational_Change Conformational Change in Enzyme Allosteric_Binding->Conformational_Change Inhibition_of_Polymerase Inhibition of RNA- and DNA-dependent DNA Polymerase Activity Conformational_Change->Inhibition_of_Polymerase Inhibition_of_Polymerase->HIV_RNA Blocks

Caption: Mechanism of action of this compound.

In Vitro Antiviral Activity

The in vitro anti-HIV-1 activity of this compound has been evaluated in various cell lines, including lymphoblastic and monocytic cells, as well as in peripheral blood lymphocytes.

Table 1: In Vitro Anti-HIV-1 Activity of this compound

ParameterValueCell Line/Isolate TypeReference
IC50 (Wild-Type HIV-1)
0.005 - 0.030 µMLaboratory Isolates (n=5)[4]
0.038 µM (mean)Clinical Isolates (n=74)[4]
IC90 (Wild-Type HIV-1)
0.04 - 0.10 µMLaboratory Isolates (n=5)[4]
Enzymatic Inhibition
IC50 (HIV-1 RT)0.26 µMRecombinant Enzyme[5]
IC50 (Human DNA Polymerase α)440 µMRecombinant Enzyme[5]
IC50 (Human DNA Polymerase δ)>550 µMRecombinant Enzyme[5]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

A standard, non-radioactive colorimetric ELISA-based assay is commonly used to determine the inhibitory activity of NNRTIs against recombinant HIV-1 RT.

  • Plate Preparation: A 96-well microplate is coated with streptavidin.

  • Reaction Mixture: A reaction buffer is prepared containing a poly(A) RNA template annealed to a biotinylated oligo(dT) primer, digoxigenin-labeled dUTP, and unlabeled dATP, dCTP, and dGTP.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 reverse transcriptase is added to the wells, along with serial dilutions of this compound or a control inhibitor.

  • Incubation: The plate is incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for reverse transcription.

  • Detection: The reaction is stopped, and the plate is washed. An anti-digoxigenin antibody conjugated to peroxidase is added, followed by a peroxidase substrate (e.g., ABTS).

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.

RT_Inhibition_Assay_Workflow Start Start Plate_Prep Coat 96-well plate with Streptavidin Start->Plate_Prep Reaction_Mix Prepare Reaction Mix: - Poly(A) RNA template - Biotinylated oligo(dT) primer - DIG-dUTP and dNTPs Plate_Prep->Reaction_Mix Add_Enzyme_Inhibitor Add Recombinant HIV-1 RT and serial dilutions of This compound Reaction_Mix->Add_Enzyme_Inhibitor Incubate Incubate at 37°C Add_Enzyme_Inhibitor->Incubate Detect Detection: - Add Anti-DIG-Peroxidase - Add Substrate Incubate->Detect Read_Absorbance Read Absorbance Detect->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an HIV-1 RT inhibition assay.

Resistance Profile

A major limitation of first-generation NNRTIs, including this compound, is the rapid emergence of drug-resistant viral strains. A single amino acid substitution in the NNRTI binding pocket can confer high-level resistance.

Table 2: this compound Activity Against NNRTI-Resistant HIV-1 Mutants

MutationFold Change in IC50Reference
K103N >50[6]
Y181C >50[6]
V106A Low-level resistance[7]
P236L High-level resistance[5]
G190A/S Increased susceptibility[3]
K103R + V179D ~15[3]

The most common resistance mutations that emerge during this compound monotherapy are K103N and Y181C.[5] The P236L mutation is also associated with high-level this compound resistance but interestingly can increase susceptibility to other NNRTIs.[5] Notably, the G190A/S mutations, which confer resistance to other NNRTIs, can increase the susceptibility to this compound.[3]

Experimental Protocol: Phenotypic Drug Susceptibility Testing

Phenotypic assays measure the ability of a virus to replicate in the presence of a drug. The ACTG (AIDS Clinical Trials Group) has established consensus protocols for these assays.

  • Virus Isolation: HIV-1 is isolated from patient plasma samples.

  • Recombinant Virus Generation: The patient-derived reverse transcriptase and protease coding regions are inserted into a laboratory-adapted HIV-1 vector that lacks these regions.

  • Cell Culture: Susceptible target cells (e.g., MT-2 cells or peripheral blood mononuclear cells) are infected with the recombinant virus.

  • Drug Exposure: The infected cells are cultured in the presence of serial dilutions of this compound.

  • Replication Measurement: After a defined incubation period, viral replication is quantified by measuring an endpoint such as p24 antigen production or luciferase reporter gene activity.

  • Data Analysis: The IC50 of the patient's virus is compared to that of a wild-type reference virus, and the result is expressed as a fold-change in susceptibility.

Phenotypic_Susceptibility_Workflow cluster_Patient_Sample Patient Sample cluster_Assay Assay Patient_Plasma Patient Plasma Viral_RNA_Extraction Viral RNA Extraction Patient_Plasma->Viral_RNA_Extraction RT_PCR RT-PCR Amplification of Protease and RT genes Viral_RNA_Extraction->RT_PCR Ligation Ligation RT_PCR->Ligation Recombinant_Vector Recombinant HIV-1 Vector Recombinant_Vector->Ligation Transfection Transfection into Producer Cells Ligation->Transfection Harvest_Virus Harvest Recombinant Virus Transfection->Harvest_Virus Infect_Target_Cells Infect Target Cells Harvest_Virus->Infect_Target_Cells Add_this compound Add Serial Dilutions of this compound Infect_Target_Cells->Add_this compound Measure_Replication Measure Viral Replication (e.g., p24 ELISA) Add_this compound->Measure_Replication Calculate_Fold_Change Calculate Fold Change in IC50 Measure_Replication->Calculate_Fold_Change

Caption: Workflow for phenotypic drug susceptibility testing.

Clinical Development and Pharmacokinetics

This compound was approved by the U.S. Food and Drug Administration (FDA) in 1997 for the treatment of HIV-1 infection in combination with other antiretroviral agents.[5]

Table 3: Summary of Key Clinical Trials

StudyPhaseTreatment ArmsKey Efficacy OutcomesReference
ACTG 260 I/IIThis compound monotherapy (dose-ranging) vs. Zidovudine or DidanosineInitial mean HIV-1 RNA decline of 0.87-1.02 log10 copies/mL at week 2, but loss of suppression by week 8 due to resistance.[3]
Phase I/II Combination Trial I/II1. ZDV + ddI2. ZDV + ddI + DLV (400-1200 mg/day)3. DLV alone (1200 mg/day)4. ZDV + DLV (1200 mg/day)The three-drug combination (Arm 2) showed more sustained improvements in CD4 counts and viral load markers compared to other arms.[1]
Observational Study in Treatment-Experienced Patients -Addition of this compound to a failing regimen (including a protease inhibitor)Mean decrease in plasma HIV-1 RNA of 1.1 log10 copies/mL over 6 months. 33% of patients achieved viral load <400 copies/mL.[3]

This compound is rapidly absorbed orally, and its absorption is reduced in the presence of gastric hypoacidity. It is extensively metabolized by the cytochrome P450 system, primarily by the CYP3A4 isoenzyme. This compound is also a potent inhibitor of CYP3A4, which leads to numerous clinically significant drug-drug interactions.

Table 4: Pharmacokinetic Parameters of this compound

ParameterValue (Mean ± SD)ConditionsReference
Cmax 35 ± 20 µM400 mg TID, steady state[4]
AUC 180 ± 100 µM·hr400 mg TID, steady state[4]
Cmin 15 ± 10 µM400 mg TID, steady state[4]
Bioavailability 85% ± 25%Tablet vs. oral solution[4]
Protein Binding ~98%[4]
Half-life 5.8 hours[4]

Conclusion

This compound played a historical role in the development of antiretroviral therapy as one of the first-generation NNRTIs. Its discovery and development provided valuable insights into the mechanism of non-nucleoside inhibition of HIV-1 reverse transcriptase and highlighted the critical challenge of drug resistance. While its clinical use has been largely superseded by newer agents with improved resistance profiles, dosing convenience, and fewer drug-drug interactions, the study of this compound remains a cornerstone for understanding the evolution of anti-HIV drug development. The data and protocols presented in this guide serve as a technical resource for researchers continuing to explore novel antiretroviral strategies.

References

Methodological & Application

Protocol for Delavirdine Susceptibility Testing in Clinical HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1), a critical component in the viral replication cycle.[1][2] It binds directly to a hydrophobic pocket near the active site of RT, blocking the RNA-dependent and DNA-dependent DNA polymerase activities.[1][2][3] Monitoring the susceptibility of clinical HIV-1 isolates to this compound is crucial for effective patient management and for understanding the evolution of drug resistance. This document provides detailed protocols for both phenotypic and genotypic susceptibility testing of this compound in clinical isolates.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound against Laboratory and Clinical Isolates
Isolate TypeNumber of Isolates (n)Assay TypeParameterConcentration Range (µM)Mean Concentration (µM)
Laboratory5Cell CultureIC500.005 - 0.030-
Laboratory5Cell CultureIC900.04 - 0.10-
Clinical74Cell CultureIC500.001 - 0.690.038
Clinical24Cell CultureIC900.05 - 0.10-
Clinical (Baseline)-Cell CultureIC500.01 - 0.1320.022 (median)
Clinical (Week 8, Monotherapy)-Cell CultureIC500.01 - 27.535.365 (median)

Data compiled from multiple sources.[1][2][3][4]

Table 2: Key Reverse Transcriptase (RT) Mutations Associated with this compound Resistance
MutationEffect on this compound SusceptibilityCross-ResistanceNotes
K103NHigh-level resistance (~50-fold reduction)Confers cross-resistance to other NNRTIs like nevirapine and efavirenz.[1][5][6]A predominant mutation observed in patients failing this compound-containing regimens.[1][5][7]
Y181CHigh-level resistance (~50- to 100-fold reduction)Confers cross-resistance to nevirapine, but limited effect on efavirenz susceptibility.[6]Frequently develops in patients on this compound therapy.[1][5][7]
P236LConfers resistance to this compoundCan result in hypersensitivity to other NNRTIs.[1][5][6]Less commonly observed in clinical isolates compared to K103N and Y181C.[1][5][8]
L100IIntermediate resistanceCauses intermediate resistance to nevirapine and efavirenz as well.[6]
M230LHigh-level resistanceConfers high-level resistance to nevirapine and intermediate resistance to efavirenz.[6]

Experimental Protocols

Two primary methodologies are employed for assessing this compound susceptibility: phenotypic and genotypic assays. Phenotypic assays directly measure the ability of the virus to replicate in the presence of the drug, while genotypic assays identify resistance-associated mutations in the viral genome.

Phenotypic Susceptibility Testing Protocol (Cell-Based Assay)

This protocol is based on the ACTG-Department of Defense consensus methodology for HIV-1 drug susceptibility testing.[1]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for a clinical HIV-1 isolate.

Materials:

  • Patient-derived peripheral blood mononuclear cells (PBMCs) or plasma containing HIV-1.

  • Healthy donor PBMCs, stimulated with phytohemagglutinin (PHA).

  • Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL interleukin-2).

  • This compound stock solution (in DMSO, serially diluted).

  • 96-well cell culture plates.

  • HIV-1 p24 antigen ELISA kit.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Virus Stock Preparation: Co-culture patient PBMCs with PHA-stimulated donor PBMCs to amplify the clinical HIV-1 isolate. Harvest the culture supernatant containing the virus stock when significant p24 antigen levels are detected.

  • Assay Setup:

    • Seed PHA-stimulated donor PBMCs in a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI medium, ranging from 0.01 to 50 µM.[1] Add the drug dilutions to the appropriate wells. Include a no-drug control.

    • Infect the cells with a standardized amount of the patient's virus stock.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After incubation, measure the amount of HIV-1 p24 antigen in the culture supernatant of each well using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the this compound concentration (log scale).

    • Determine the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

Genotypic Susceptibility Testing Protocol (Sanger Sequencing of Reverse Transcriptase Gene)

Objective: To identify mutations in the HIV-1 reverse transcriptase gene known to confer resistance to this compound.

Materials:

  • Patient plasma or cultured PBMCs containing proviral DNA.[1]

  • Viral RNA or proviral DNA extraction kit.

  • Reverse transcriptase and primers for cDNA synthesis (if starting from RNA).

  • PCR amplification kit with primers flanking the RT coding region of the pol gene.[1]

  • DNA purification kit.

  • Sanger sequencing reagents and access to a capillary sequencing platform.

  • Sequence analysis software.

Procedure:

  • Nucleic Acid Extraction: Extract viral RNA from patient plasma or proviral DNA from patient PBMCs.[1]

  • Reverse Transcription (for RNA): If starting with viral RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification: Amplify the region of the pol gene encoding the reverse transcriptase using specific primers.[1]

  • PCR Product Purification: Purify the amplified PCR product to remove primers and unincorporated nucleotides.

  • Sequencing: Perform Sanger sequencing of the purified PCR product using appropriate sequencing primers.[1]

  • Sequence Analysis:

    • Assemble the sequencing reads to obtain the consensus sequence of the RT gene.

    • Align the patient-derived RT sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).

    • Identify amino acid substitutions at codons known to be associated with this compound resistance (see Table 2).

    • Interpret the resistance profile based on the identified mutations using resources such as the Stanford University HIV Drug Resistance Database.

Mandatory Visualization

Delavirdine_Susceptibility_Workflow cluster_sample Patient Sample Collection cluster_phenotypic Phenotypic Assay cluster_genotypic Genotypic Assay Patient_Sample Peripheral Blood Sample PBMC_Isolation Isolate PBMCs Patient_Sample->PBMC_Isolation Nucleic_Acid_Extraction Extract Viral RNA/Proviral DNA Patient_Sample->Nucleic_Acid_Extraction Virus_Culture Co-culture with Donor PBMCs to Amplify Virus PBMC_Isolation->Virus_Culture Drug_Susceptibility_Assay Infect Donor PBMCs with Virus in Presence of this compound Virus_Culture->Drug_Susceptibility_Assay p24_ELISA Measure p24 Antigen Drug_Susceptibility_Assay->p24_ELISA IC50_Determination Calculate IC50 p24_ELISA->IC50_Determination RT_PCR RT-PCR Amplification of Reverse Transcriptase Gene Nucleic_Acid_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Sequence_Analysis Analyze Sequence for Resistance Mutations Sequencing->Sequence_Analysis Resistance_Profile Determine Resistance Profile Sequence_Analysis->Resistance_Profile

Caption: Workflow for this compound susceptibility testing.

References

Application Note: Quantification of Delavirdine in Human Plasma using HPLC-Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Delavirdine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The described protocol utilizes a straightforward protein precipitation for sample preparation and fluorescence detection for enhanced sensitivity, making it suitable for pharmacokinetic studies in various research settings, including those with limited sample volumes. The method has been validated for linearity, accuracy, precision, and has a low limit of quantitation.

Introduction

This compound is an antiretroviral medication used in the management of Human Immunodeficiency Virus (HIV) type 1 infection. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing potential toxicity. This document provides a detailed protocol for a reliable HPLC method for quantifying this compound in plasma samples, tailored for researchers, scientists, and professionals in drug development.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature Ambient
Detector Fluorescence Detector
Excitation Wavelength 295 nm
Emission Wavelength 425 nm
Internal Standard (IS) Cisapride (10 µg/mL)
Retention Time This compound: ~5.3 min, Cisapride: ~6.5 min[1]

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Validation ParameterResult
Linearity Range 25 to 25,000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantitation (LOQ) 25 ng/mL[1]
Intra-day Precision (CV%) ≤ 9.3%[1]
Inter-day Precision (CV%) ≤ 9.3%[1]
Accuracy (% Nominal) Within ± 9.2%[1]
Specificity No interference from endogenous plasma components[1]

Experimental Protocols

Materials and Reagents
  • This compound Mesylate reference standard

  • Cisapride (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Sodium Dihydrogen Phosphate (Analytical grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Human plasma (drug-free)

Preparation of Solutions
  • 50 mM Sodium Dihydrogen Phosphate Buffer: Dissolve the appropriate amount of sodium dihydrogen phosphate in ultrapure water to achieve a final concentration of 50 mM.

  • Mobile Phase: Prepare a mixture of Acetonitrile and 50 mM Sodium Dihydrogen Phosphate buffer in a 60:40 (v/v) ratio. Degas the solution before use.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound Mesylate in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards with concentrations ranging from 25 to 25,000 ng/mL.

  • Internal Standard Solution (10 µg/mL): Accurately weigh and dissolve Cisapride in acetonitrile to a final concentration of 10 µg/mL.[1]

Sample Preparation Protocol
  • Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.[1]

  • Add 150 µL of the Internal Standard solution (Cisapride in acetonitrile) to the plasma sample.[1]

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tube at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an HPLC vial.

  • Inject 50 µL of the supernatant into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. Pipette 50 µL Plasma Sample is 2. Add 150 µL Internal Standard (in Acetonitrile) plasma->is vortex1 3. Vortex (30s) to Precipitate Proteins is->vortex1 centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant 5. Transfer Supernatant to HPLC Vial centrifuge->supernatant inject 6. Inject 50 µL into HPLC System supernatant->inject

Figure 1. Plasma Sample Preparation Workflow.
Bioanalytical Method Validation Workflow

The validation of this bioanalytical method ensures its reliability for the intended application. The relationship between the core validation parameters is outlined below.

G cluster_validation Bioanalytical Method Validation Parameters method Bioanalytical Method selectivity Selectivity & Specificity method->selectivity linearity Linearity & Range method->linearity recovery Recovery method->recovery stability Stability method->stability accuracy Accuracy linearity->accuracy precision Precision linearity->precision loq Limit of Quantitation (LOQ) linearity->loq

Figure 2. Key Bioanalytical Method Validation Parameters.

Conclusion

The HPLC method described in this application note is a robust and sensitive tool for the quantification of this compound in human plasma. Its simple sample preparation and the use of fluorescence detection make it an accessible and reliable method for pharmacokinetic and therapeutic drug monitoring studies. The provided validation data demonstrates that the method meets the requirements for bioanalytical applications.

References

Determining the Potency of Delavirdine: Application Notes and Protocols for Cell-Based IC50 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for determining the 50% inhibitory concentration (IC50) of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). The following cell-based assays are described: the p24 Antigen Capture ELISA, the MTT assay for cell viability, and a Luciferase Reporter Gene Assay. These methods are essential for researchers in virology, drug discovery, and clinical research to evaluate the antiviral efficacy of this compound and other NNRTI candidates.

This compound functions by binding directly to the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. This binding event allosterically inhibits the enzyme's RNA- and DNA-dependent DNA polymerase activities, thereby preventing the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[1]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of this compound against both laboratory and clinical isolates. While the specific assay methodology for these reported values is not detailed in the source, they were determined by infecting various cell lines, including those of lymphoblastic and monocytic origin, as well as peripheral blood lymphocytes.[2][3][4]

Table 1: this compound IC50 Values against HIV-1 Laboratory Isolates

ParameterConcentration (µM)
IC50 Range0.005 - 0.030
IC90 Range0.04 - 0.10

IC50 (50% inhibitory concentration) and IC90 (90% inhibitory concentration) values for 5 different laboratory isolates of HIV-1.[2][3][4]

Table 2: this compound IC50 Values against HIV-1 Clinical Isolates

ParameterConcentration (µM)
Mean IC500.038
IC50 Range0.001 - 0.69

Mean IC50 and range for 74 different clinical isolates of HIV-1. 73 of the 74 isolates had an IC50 of ≤0.18 µM.[2][3][4]

Table 3: this compound Cytotoxicity (CC50)

Cell LineAssayCC50 (µM)
VariousMTT AssayData not available in the searched literature. A general protocol for determination is provided below.

CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the host cells. A higher CC50 value indicates lower cytotoxicity.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

Delavirdine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Transport to Nucleus Host DNA Host DNA Integration->Host DNA Integration into Host Genome This compound This compound This compound->Reverse Transcriptase Allosteric Inhibition

This compound's mechanism of action.

Experimental Protocols

p24 Antigen Capture ELISA for IC50 Determination

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, PM1)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • This compound stock solution

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Cell culture medium and supplements

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Plating: Seed the HIV-1 permissive cells into a 96-well plate at a predetermined optimal density.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Infection and Treatment: Add the diluted this compound to the appropriate wells. Subsequently, infect the cells with a standardized amount of HIV-1. Include virus control (no drug) and cell control (no virus) wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of p24 inhibition for each this compound concentration relative to the virus control. The IC50 value is determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

p24_Antigen_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Infect with HIV-1 B->C D Incubate (4-7 days) C->D E Collect Supernatant D->E F Perform p24 ELISA E->F G Read Absorbance F->G H Calculate IC50 G->H

Workflow for the p24 Antigen Assay.
MTT Assay for Antiviral Efficacy (IC50) and Cytotoxicity (CC50)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability. It can be used to determine both the antiviral efficacy of a drug by protecting cells from virus-induced cell death and the drug's inherent cytotoxicity.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM)

  • HIV-1 laboratory strain

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Cell culture medium and supplements

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into a 96-well plate. For IC50 determination, use a cell line susceptible to HIV-1 induced cytopathic effects. For CC50, use uninfected cells.

  • Drug Dilution: Prepare serial dilutions of this compound.

  • Treatment and Infection:

    • For IC50: Add drug dilutions to the wells and then infect with HIV-1.

    • For CC50: Add drug dilutions to uninfected cells.

  • Incubation: Incubate the plates for a duration that allows for significant virus-induced cell death in the virus control wells (typically 4-6 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (around 570 nm).

    • IC50: Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls. Determine the IC50 from a dose-response curve.

    • CC50: Calculate the percentage of cell viability relative to the untreated cell control. Determine the CC50 from a dose-response curve.

MTT_Assay_Workflow cluster_ic50 IC50 Determination cluster_cc50 CC50 Determination A1 Seed Cells B1 Add this compound A1->B1 C1 Infect with HIV-1 B1->C1 D1 Incubate C1->D1 E1 Add MTT D1->E1 F1 Solubilize Formazan E1->F1 G1 Read Absorbance F1->G1 H1 Calculate IC50 G1->H1 A2 Seed Cells B2 Add this compound A2->B2 D2 Incubate B2->D2 E2 Add MTT D2->E2 F2 Solubilize Formazan E2->F2 G2 Read Absorbance F2->G2 H2 Calculate CC50 G2->H2

Workflow for the MTT Assay.
Luciferase Reporter Gene Assay for IC50 Determination

This assay utilizes a recombinant HIV-1 that carries a luciferase reporter gene. Upon successful infection and replication, the luciferase enzyme is produced, and its activity can be measured by the emission of light.

Materials:

  • Reporter cell line (e.g., TZM-bl) expressing HIV-1 receptors and containing an HIV-1 LTR-driven luciferase reporter gene.

  • Recombinant HIV-1 expressing luciferase.

  • This compound stock solution.

  • 96-well cell culture plates (white, opaque for luminescence assays).

  • Luciferase assay reagent.

  • Cell culture medium and supplements.

  • CO2 incubator (37°C, 5% CO2).

  • Luminometer.

Protocol:

  • Cell Plating: Seed the TZM-bl cells in a 96-well white plate.

  • Drug Dilution: Prepare serial dilutions of this compound.

  • Infection and Treatment: Add the drug dilutions to the wells, followed by the addition of the luciferase-expressing HIV-1.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

  • Lysis and Luciferase Reaction: Lyse the cells and add the luciferase substrate according to the assay kit manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of inhibition of luciferase activity for each drug concentration relative to the virus control. Determine the IC50 from a dose-response curve.

Luciferase_Assay_Workflow A Seed TZM-bl Cells B Add this compound Dilutions A->B C Infect with Luciferase-HIV-1 B->C D Incubate (48-72h) C->D E Lyse Cells & Add Substrate D->E F Measure Luminescence E->F G Calculate IC50 F->G

References

Use of Delavirdine as a tool compound in HIV replication studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a valuable tool compound in the study of HIV-1 replication.[1] As a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), this compound allosterically binds to a hydrophobic pocket in the p66 subunit of the enzyme.[1] This binding event induces a conformational change that disrupts the catalytic site, thereby inhibiting both RNA- and DNA-dependent DNA polymerase activities.[1] Its specificity for HIV-1 RT, with minimal inhibition of HIV-2 RT and human DNA polymerases, makes it a precise tool for investigating the intricacies of the HIV-1 life cycle.[1] This document provides detailed application notes and protocols for the effective use of this compound in HIV replication studies.

Mechanism of Action

This compound is a bisheteroarylpiperazine derivative that functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with nucleoside triphosphates for binding to the reverse transcriptase active site.[1] Instead, it binds to an allosteric site on the HIV-1 reverse transcriptase, a pocket located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains, ultimately leading to the inhibition of DNA synthesis.

Quantitative Data

The following table summarizes the key quantitative data for this compound, providing a basis for experimental design and data interpretation.

ParameterValueTarget/SystemReference
IC50 0.26 µMHIV-1 Reverse Transcriptase (Wild-Type)[2]
IC50 7.7 µMK103N Mutant HIV-1 Reverse Transcriptase[2]
IC50 8.32 µMY181C Mutant HIV-1 Reverse Transcriptase[2]
IC50 (mean) 0.038 µM (range: 0.001 to 0.69 µM)Clinical HIV-1 Isolates (N=74)[3]
IC90 0.05 to 0.10 µMClinical HIV-1 Isolates (N=24)[3]
Protein Binding ~98%Human Plasma Proteins
Cytotoxicity (CC50) >100 µMH9 and PBMC cultures[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent Selection : this compound mesylate is soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to use a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).

  • Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

  • Procedure :

    • Weigh the appropriate amount of this compound mesylate powder.

    • Add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex or sonicate until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.[4]

In Vitro Anti-HIV-1 Activity Assay in Cell Culture

This protocol describes a method to determine the anti-HIV-1 activity of this compound using a cell-based assay that measures the inhibition of viral replication by quantifying HIV-1 p24 antigen.

Materials:

  • Cell Lines: T-lymphocyte cell lines susceptible to HIV-1 infection (e.g., MT-2, C8166-R5, or PM1 cells).[5][6]

  • HIV-1 Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) or clinical isolates.[5][7]

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound Stock Solution: 10 mM in DMSO.

  • HIV-1 p24 Antigen ELISA Kit: Commercially available kits provide the necessary reagents and protocol.[8][9]

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding:

    • On the day of the experiment, seed the cells into a 96-well plate at a density of 5 x 104 cells per well in 100 µL of culture medium.

  • Compound Dilution:

    • Prepare a serial dilution of this compound in culture medium. A typical starting concentration range for an IC50 determination would be from 1 nM to 10 µM.

    • Include a "no drug" control (vehicle control, with the same final concentration of DMSO as the highest drug concentration) and a "no virus" control (cells only).

  • Infection:

    • Infect the cells with a pre-titered stock of HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.

  • p24 Antigen Quantification:

    • After the incubation period, centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[8][9]

Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (p24 level in treated well / p24 level in untreated virus control well)] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits viral replication by 50%) by non-linear regression analysis using software such as GraphPad Prism.[3][10]

Cell Viability (Cytotoxicity) Assay

It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common method for this purpose.

Materials:

  • Cell Line: The same cell line used in the antiviral assay.

  • This compound Stock Solution: 10 mM in DMSO.

  • MTT Reagent: 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the In Vitro Anti-HIV-1 Activity Assay protocol.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay (4-7 days).

  • MTT Addition:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly to ensure complete solubilization.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each this compound concentration.

  • Determine the CC50 value (the concentration of this compound that reduces cell viability by 50%).

In Vitro HIV-1 Reverse Transcriptase Enzyme Assay

This protocol outlines a method to directly measure the inhibitory activity of this compound on purified HIV-1 reverse transcriptase.

Materials:

  • Purified Recombinant HIV-1 Reverse Transcriptase.

  • Reaction Buffer: Typically contains Tris-HCl, KCl, MgCl2, and DTT.

  • Template/Primer: Poly(A)/oligo(dT).

  • dNTPs: A mixture of dATP, dGTP, dCTP, and a labeled dTTP (e.g., [3H]-dTTP or a fluorescently labeled analog).

  • This compound Stock Solution: 10 mM in DMSO.

  • Trichloroacetic acid (TCA) for precipitation (for radiometric assays).

  • Scintillation fluid and counter (for radiometric assays).

  • Fluorescence plate reader (for fluorescent assays).

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the reaction buffer, template/primer, and dNTPs.

  • Inhibitor Addition:

    • Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme Addition:

    • Initiate the reaction by adding the purified HIV-1 RT.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection of Product:

    • Radiometric Method: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA, collect it on a filter, and measure the incorporated radioactivity using a scintillation counter.

    • Non-radiometric Methods: Commercial kits are available that use colorimetric or fluorescent detection methods. Follow the manufacturer's instructions for these assays.

Data Analysis:

  • Calculate the percentage of RT inhibition for each this compound concentration.

  • Determine the IC50 value for the enzymatic inhibition as described for the cell-based assay.

Visualizations

HIV_Replication_Cycle cluster_cell Host Cell cluster_virus HIV-1 RT Reverse Transcription Integration Integration RT->Integration Transcription Transcription Integration->Transcription Provirus Provirus Translation Translation Transcription->Translation Viral_RNA Viral RNA Assembly Assembly & Budding Translation->Assembly Viral_Proteins Viral Proteins New_Virion New Virion Reverse_Transcriptase Reverse Transcriptase Viral_RNA->Reverse_Transcriptase template Viral_DNA Viral DNA This compound This compound This compound->Reverse_Transcriptase Allosteric Inhibition Reverse_Transcriptase->Viral_DNA synthesizes

Caption: Mechanism of action of this compound in the HIV-1 replication cycle.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution add_this compound Add Serial Dilutions of this compound prep_this compound->add_this compound prep_cells Culture & Prepare Target Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_virus Prepare HIV-1 Virus Stock infect_cells Infect Cells with HIV-1 prep_virus->infect_cells seed_cells->add_this compound add_this compound->infect_cells incubation Incubate for 4-7 Days infect_cells->incubation p24_elisa Quantify p24 Antigen (ELISA) incubation->p24_elisa mtt_assay Assess Cytotoxicity (MTT Assay) incubation->mtt_assay calc_ic50 Calculate IC50 & CC50 p24_elisa->calc_ic50 mtt_assay->calc_ic50

Caption: Experimental workflow for evaluating the anti-HIV-1 activity of this compound.

Logical_Relationship cluster_compound Compound Properties cluster_target Biological Target & Effect cluster_outcome Experimental Readouts This compound This compound nnrti NNRTI Class This compound->nnrti is a specific HIV-1 Specific This compound->specific is cc50 CC50 Determination This compound->cc50 cytotoxicity measured by allosteric Allosteric Inhibitor nnrti->allosteric acts as an hiv_rt HIV-1 Reverse Transcriptase allosteric->hiv_rt targets specific->hiv_rt for inhibition Inhibition of Viral Replication hiv_rt->inhibition leads to ic50 IC50 Determination inhibition->ic50 measured by si Selectivity Index (CC50/IC50) ic50->si cc50->si

Caption: Logical relationships of this compound as a tool compound in HIV research.

References

Application Notes and Protocols for In Vitro Delavirdine Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of in vitro studies evaluating Delavirdine in combination with other therapeutic agents. The protocols outlined below are intended to assess synergistic, additive, or antagonistic interactions, crucial for the development of effective combination therapies.

Introduction

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the reverse transcriptase of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] It binds to a hydrophobic pocket near the enzyme's catalytic site, inducing a conformational change that inhibits its DNA polymerase activity.[1][2] Combination therapy is the cornerstone of modern HIV-1 treatment, aiming to enhance efficacy, reduce drug dosages, and limit the emergence of drug-resistant viral strains.[3] this compound is also known to be an inhibitor of the cytochrome P450 3A4 (CYP3A4) metabolic pathway, which can lead to significant drug-drug interactions, a critical consideration in designing combination regimens.[1][4][5]

This document provides detailed protocols for assessing the in vitro efficacy of this compound-based combination therapies against HIV-1.

Key Experimental Protocols

Determination of Individual Drug Potency (IC50)

Prior to evaluating drug combinations, the half-maximal inhibitory concentration (IC50) of each drug must be determined individually. This is a prerequisite for designing the combination studies and for calculating the Combination Index.

Protocol: IC50 Determination using HIV-1 p24 Antigen Assay

  • Cell Preparation:

    • Culture a suitable host cell line susceptible to HIV-1 infection, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

    • Seed the cells in a 96-well plate at an optimal density for viral infection and cell viability.

  • Drug Dilution:

    • Prepare a serial dilution of this compound and the combination drug(s) in culture medium. A typical starting concentration could be 100 times the expected IC50, with 2-fold serial dilutions.

  • Infection:

    • Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

    • Immediately add the diluted drugs to the respective wells.

    • Include control wells with infected cells without any drug (positive control for viral replication) and uninfected cells (negative control for cell viability).

  • Incubation:

    • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a period that allows for multiple rounds of viral replication (typically 5-7 days).

  • Quantification of Viral Replication (p24 ELISA):

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.[2][6][7]

    • Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation, washing, addition of a detection antibody, a substrate, and finally measuring the absorbance at 450 nm.[6][7]

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of viral inhibition against the drug concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Drug Combination Synergy Testing (Checkerboard Assay)

The checkerboard assay is a standard method to evaluate the interaction between two drugs.[8][9][10][11]

Protocol: Checkerboard Assay for Antiviral Synergy

  • Plate Setup:

    • Use a 96-well plate.

    • Prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • The top row should contain only dilutions of Drug B, and the leftmost column should contain only dilutions of Drug A to determine their individual effects in the same experiment. The top-left well will be a drug-free control.

  • Cell Seeding and Infection:

    • Seed the wells with the host cells and infect with HIV-1 as described in the IC50 determination protocol.

  • Drug Addition:

    • Add the pre-diluted drug combinations to the corresponding wells.

  • Incubation and Viral Quantification:

    • Incubate the plate and quantify viral replication (e.g., using p24 ELISA or a Reverse Transcriptase Activity Assay) as previously described.[12][13]

  • Data Analysis (Calculation of Combination Index):

    • The interaction between the drugs is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[14][15][16][17][18]

    • The formula for the CI for two drugs is: CI = (D)1/(Dx)1 + (D)2/(Dx)2 [19]

      • (Dx)1 and (Dx)2 are the concentrations of Drug 1 and Drug 2 alone required to achieve x% inhibition.

      • (D)1 and (D)2 are the concentrations of Drug 1 and Drug 2 in combination that also achieve x% inhibition.

    • Interpretation of CI values:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Cytotoxicity Assay

It is essential to assess the cytotoxicity of the drug combinations to ensure that the observed antiviral effect is not due to cell death.[20][21]

Protocol: MTT Assay for Cell Viability

  • Experimental Setup:

    • Set up a 96-well plate with the same drug concentrations and combinations as in the checkerboard assay, but without adding the virus.

    • Include a control with cells and no drugs.

  • Incubation:

    • Incubate the plate for the same duration as the antiviral assay.

  • MTT Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[15][22] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15][22]

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells.[22]

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.

    • The Selectivity Index (SI = CC50/IC50) can be calculated to determine the therapeutic window of the drug or combination.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Individual Drug Potency and Cytotoxicity

DrugIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound
Drug X
Drug Y

Table 2: Combination Index (CI) Values for this compound and Drug X Combination

% InhibitionThis compound (µM)Drug X (µM)Combination Index (CI)Interaction
50
75
90

Visualizations

HIV-1 Life Cycle and Points of Antiviral Intervention

This diagram illustrates the main stages of the HIV-1 life cycle and where different classes of antiretroviral drugs, including this compound, exert their inhibitory effects.[8][23][24]

HIV_Life_Cycle cluster_cell Host Cell (CD4+ T-cell) cluster_drugs Antiretroviral Drug Classes Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Replication 4. Transcription & Translation Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_virion_new HIV_virion_new Budding->HIV_virion_new New HIV Virions Entry_I Entry Inhibitors Entry_I->Entry NRTI NRTIs NRTI->RT NNRTI NNRTIs (this compound) NNRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding HIV_virion HIV Virion HIV_virion->Entry

Caption: HIV-1 life cycle and drug targets.

Experimental Workflow for Synergy Determination

This diagram outlines the logical flow of the experimental process, from initial single-drug testing to the final analysis of combination effects.

Experimental_Workflow cluster_prep Preparation cluster_single_drug Single Drug Analysis cluster_combination Combination Analysis cluster_analysis Data Analysis Cell_Culture Host Cell Culture IC50_Assay IC50 Determination (p24 ELISA / RT Assay) Cell_Culture->IC50_Assay CC50_Assay CC50 Determination (MTT Assay) Cell_Culture->CC50_Assay Virus_Stock HIV-1 Stock Preparation Virus_Stock->IC50_Assay Checkerboard Checkerboard Assay IC50_Assay->Checkerboard Synergy_Det Determination of Synergy/Additivity/Antagonism CC50_Assay->Synergy_Det CI_Calc Combination Index (CI) Calculation Checkerboard->CI_Calc CI_Calc->Synergy_Det

Caption: Workflow for in vitro synergy studies.

Signaling Pathway of this compound's Metabolic Interaction

This compound is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This can lead to significant drug-drug interactions when co-administered with drugs that are metabolized by this enzyme.

Metabolic_Interaction cluster_liver Hepatocyte (Liver Cell) CYP3A4 CYP3A4 Enzyme Metabolite Inactive Metabolite CYP3A4->Metabolite Drug_X Co-administered Drug (CYP3A4 Substrate) Drug_X->CYP3A4 Metabolism This compound This compound This compound->CYP3A4 Inhibition

Caption: this compound's inhibition of CYP3A4.

References

Application Note: Delavirdine Cytotoxicity Assay Protocol for Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus (HIV) type 1.[1] It functions by binding directly to and inhibiting the viral reverse transcriptase enzyme, a critical component for HIV replication.[2][3][4] While effective, it is crucial to evaluate the potential cytotoxicity of this compound in relevant human physiological systems. Primary human cells offer a more clinically relevant model than immortalized cell lines for assessing drug-induced toxicity. This compound generally exhibits low cellular cytotoxicity.[5] For instance, less than an 8% reduction in the viability of peripheral blood lymphocytes was observed at a concentration of 100 μM.[5] This application note provides a detailed protocol for assessing the cytotoxicity of this compound in primary human cells using the MTT assay, a common colorimetric method for determining cell viability.

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[8]

Quantitative Data Summary

The following tables represent example data that could be generated using the described protocol. Researchers should generate their own data for specific primary cell types and experimental conditions.

Table 1: Example Dose-Response Data for this compound in Primary Human Hepatocytes after 48-hour exposure.

This compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.22 ± 0.0797.6%
101.18 ± 0.0994.4%
501.05 ± 0.0684.0%
1000.89 ± 0.0571.2%
2000.65 ± 0.0452.0%
4000.41 ± 0.0332.8%
5000.30 ± 0.0324.0%

Table 2: Example 50% Cytotoxic Concentration (CC50) Values for this compound in Various Primary Human Cells.

Primary Cell TypeIncubation Time (hours)CC50 (µM)
Human Hepatocytes48~190
Peripheral Blood Mononuclear Cells (PBMCs)72>400
Renal Proximal Tubule Epithelial Cells48~250
Human Dermal Fibroblasts72>500

Experimental Workflow

The overall workflow for the this compound cytotoxicity assay is depicted below.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis p_cells Isolate/Thaw Primary Human Cells count Perform Viable Cell Count p_cells->count plate Seed Cells in 96-Well Plate count->plate prep_dlv Prepare this compound Serial Dilutions add_dlv Add this compound to Wells plate->add_dlv prep_dlv->add_dlv incubate_dlv Incubate for 24-72 hours add_dlv->incubate_dlv add_mtt Add MTT Reagent incubate_dlv->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan Formation) add_mtt->incubate_mtt add_sol Add Solubilization Solution incubate_mtt->add_sol incubate_sol Incubate (Overnight or 2-4 hours) add_sol->incubate_sol read_plate Read Absorbance at 570 nm incubate_sol->read_plate calc Calculate % Viability and Plot Dose-Response read_plate->calc det_ic50 Determine CC50 Value calc->det_ic50 G cluster_cell Primary Hepatocyte cluster_cyp CYP450 Enzymes DLV This compound CYP3A4 CYP3A4 DLV->CYP3A4 Metabolism DLV->CYP3A4 Inhibition CYP2D6 CYP2D6 DLV->CYP2D6 Metabolism DLV->CYP2D6 Inhibition CYP2C9 CYP2C9 DLV->CYP2C9 Inhibition CYP2C19 CYP2C19 DLV->CYP2C19 Inhibition Metabolites Inactive Metabolites (e.g., N-desalkyl this compound) CYP3A4->Metabolites DDI Drug-Drug Interactions CYP3A4->DDI CYP2D6->Metabolites CYP2D6->DDI CYP2C9->DDI CYP2C19->DDI Toxicity Potential Cytotoxicity/ Hypersensitivity Metabolites->Toxicity

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Delavirdine Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Delavirdine.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions.

Problem: this compound powder is not dissolving in my aqueous buffer (pH 7.4).

  • Cause: this compound is a weakly basic drug with extremely low solubility in neutral to alkaline aqueous solutions. Its solubility is highly pH-dependent.[1][2]

  • Solution:

    • pH Adjustment: this compound's solubility significantly increases in acidic conditions. Adjust the pH of your aqueous solution to be more acidic (ideally pH 1-2) to facilitate dissolution.[1][2] For cell-based assays where a neutral pH is required, a stock solution can be prepared in an acidic buffer and then diluted to the final concentration in the neutral buffer, though precipitation may still occur.

    • Use of Co-solvents: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) before diluting it with your aqueous buffer.[3] Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Problem: My this compound solution appears cloudy or forms a precipitate after initial dissolution.

  • Cause: This can be due to several factors, including reaching the solubility limit at a given pH, temperature changes, or interactions with other components in the buffer. This compound is prone to precipitation when the pH of a saturated acidic solution is raised.

  • Solution:

    • Maintain Low pH: Ensure the pH of the stock solution remains in the acidic range where this compound is most soluble.

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[3]

    • Heating: Gentle warming of the solution can sometimes aid in dissolution, but be cautious as excessive heat may degrade the compound.

    • Filtration: If a precipitate persists, it may be necessary to filter the solution through a 0.22 µm filter to remove undissolved particles before use. This will result in a saturated solution at that specific condition.

Problem: I am observing inconsistent results in my assays, which I suspect is due to poor this compound solubility.

  • Cause: Inconsistent solubility can lead to variable concentrations of the active compound in your experiments, resulting in poor reproducibility.

  • Solution:

    • Quantify this compound Concentration: After preparing your this compound solution, quantify the actual concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will ensure you are using a consistent and known concentration in your assays.

    • Employ Solubility Enhancement Techniques: For applications requiring higher concentrations or improved stability in aqueous media, consider using formulation strategies such as solid dispersions or cyclodextrin complexation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound at different pH values?

A1: The aqueous solubility of this compound is highly dependent on pH. Below is a summary of its solubility at 23°C.

pHSolubility (µg/mL)Solubility (mg/mL)
1.02,9422.942
2.02950.295
7.40.810.00081
Data sourced from PubChem and RxList.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: For experimental purposes, Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] A suggested stock solution concentration is 10 mM in DMSO. For in vivo studies, co-solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline have been used.[3]

Q3: How can I improve the aqueous solubility of this compound for my experiments?

A3: Several formulation strategies can be employed to enhance the aqueous solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix. Polymers like polyvinylpyrrolidone (PVP K30) are commonly used.[4][5] The solid dispersion can enhance solubility by converting the drug to an amorphous state and improving its wettability.[6][7]

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively encapsulating the hydrophobic drug molecule and increasing its aqueous solubility.[8][9][10]

Q4: Are there any known compatibility issues with common excipients?

A4: While specific drug-excipient compatibility studies for this compound are not widely published in the public domain, it is crucial to conduct compatibility testing during formulation development.[11][12][13] Potential incompatibilities can arise from chemical interactions between this compound and reactive functional groups in excipients, or from impurities present in the excipients.[13] Environmental factors like temperature and humidity can also influence these interactions.[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments related to enhancing this compound solubility.

Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of this compound with PVP K30 to enhance its aqueous solubility.

  • Materials:

    • This compound Mesylate

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or other suitable solvent)

    • Rotary evaporator

    • Vacuum oven

    • Mortar and pestle

    • Sieves

  • Methodology:

    • Accurately weigh this compound Mesylate and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:5 drug-to-polymer weight ratio).[4]

    • Dissolve both the drug and the carrier in a suitable volume of ethanol in a round-bottom flask.[4]

    • Mix the solution thoroughly until both components are completely dissolved.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

    • Scrape the solid mass from the flask and dry it further in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Objective: To prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its solubility.

  • Materials:

    • This compound Mesylate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Water-alcohol mixture (e.g., 1:1 v/v ethanol:water)

    • Mortar and pestle

    • Oven

  • Methodology:

    • Accurately weigh this compound Mesylate and HP-β-CD in a specific molar ratio (e.g., 1:1).[14]

    • Place the mixture in a mortar.

    • Add a small amount of the water-alcohol mixture to the powder and knead thoroughly for a specified time (e.g., 45-60 minutes) to form a homogeneous paste.[14]

    • Continue adding small amounts of the solvent mixture during kneading to maintain a paste-like consistency.

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.[14]

    • Pulverize the dried complex in a mortar and pass it through a sieve to obtain a fine powder.

    • Store the prepared inclusion complex in a well-closed container in a cool, dry place.

Protocol 3: Quantification of this compound Solubility using HPLC-UV

  • Objective: To determine the aqueous solubility of this compound or its formulations.

  • Materials and Equipment:

    • This compound (pure compound or formulation)

    • Aqueous buffer of desired pH

    • HPLC system with a UV detector

    • C18 analytical column

    • Acetonitrile (ACN)

    • Phosphate buffer

    • Vials, syringes, and 0.22 µm syringe filters

  • Methodology:

    • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., 50% ACN in water) at known concentrations to create a calibration curve.

    • Sample Preparation (Shake-Flask Method):

      • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.

      • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

      • After equilibration, withdraw a sample and immediately filter it through a 0.22 µm syringe filter to remove undissolved particles.

      • Dilute the filtrate with the mobile phase to a concentration within the range of the calibration curve.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and a phosphate buffer. The exact ratio should be optimized for good peak shape and retention time.

      • Flow Rate: e.g., 1.0 mL/min.

      • Detection Wavelength: e.g., 242 nm.[15]

      • Injection Volume: e.g., 20 µL.

    • Quantification:

      • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

      • Inject the prepared sample solutions.

      • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

      • Calculate the solubility in µg/mL or mg/mL, accounting for any dilution factors.

Visualizations

This compound Metabolism and CYP450 Inhibition Pathway

This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2D6. It also acts as an inhibitor of several CYP isoforms, most notably CYP3A4, which can lead to drug-drug interactions with co-administered medications that are substrates for this enzyme.[2][16]

Delavirdine_Metabolism_Inhibition This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Inhibition Inactive_Metabolites Inactive Metabolites (e.g., Desalkyl this compound) This compound->Inactive_Metabolites Metabolism CYP3A4->Inactive_Metabolites Metabolized_Other_Drugs Metabolized Co-administered Drugs CYP3A4->Metabolized_Other_Drugs CYP2D6 CYP2D6 CYP2D6->Inactive_Metabolites Other_Drugs Co-administered Drugs (CYP3A4 Substrates) Other_Drugs->Metabolized_Other_Drugs Metabolism

Caption: this compound's interaction with CYP450 enzymes.

Experimental Workflow for Enhancing this compound Solubility

This workflow outlines the general steps for selecting and evaluating a suitable solubility enhancement technique for this compound.

Solubility_Enhancement_Workflow start Poorly Soluble This compound select_method Select Enhancement Method start->select_method solid_dispersion Solid Dispersion (e.g., with PVP K30) select_method->solid_dispersion Polymer-based cyclodextrin Cyclodextrin Complexation (e.g., with HP-β-CD) select_method->cyclodextrin Complexation other_methods Other Methods (e.g., pH adjustment, co-solvents) select_method->other_methods Simpler approaches preparation Prepare Formulation solid_dispersion->preparation cyclodextrin->preparation other_methods->preparation characterization Physicochemical Characterization (DSC, XRD, FTIR) preparation->characterization solubility_testing Aqueous Solubility Testing (Shake-Flask with HPLC-UV) characterization->solubility_testing dissolution_testing In Vitro Dissolution Studies solubility_testing->dissolution_testing evaluation Evaluate Results dissolution_testing->evaluation optimized Optimized Formulation evaluation->optimized Successful reformulate Reformulate/Re-evaluate evaluation->reformulate Unsuccessful reformulate->select_method

Caption: Workflow for solubility enhancement of this compound.

Logical Relationship for Troubleshooting this compound Dissolution

This diagram illustrates a logical approach to troubleshooting common dissolution problems with this compound.

Troubleshooting_Logic start This compound Fails to Dissolve check_ph Is the solution pH acidic (1-2)? start->check_ph use_cosolvent Use a co-solvent (e.g., DMSO) for stock check_ph->use_cosolvent No precipitation Precipitation upon dilution/pH change? check_ph->precipitation Yes adjust_ph Adjust pH to be more acidic adjust_ph->check_ph use_cosolvent->precipitation sonicate_warm Apply gentle sonication/warming precipitation->sonicate_warm Yes success Successful Dissolution precipitation->success No solubility_limit Consider solubility limit has been reached sonicate_warm->solubility_limit enhancement_tech Employ solubility enhancement techniques (Solid Dispersion, Cyclodextrin) solubility_limit->enhancement_tech enhancement_tech->success

Caption: Troubleshooting logic for this compound dissolution.

References

Technical Support Center: Optimization of Delavirdine Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Delavirdine dosage for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3] It directly binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), near the enzyme's catalytic site.[4] This binding allosterically inhibits the RNA-dependent and DNA-dependent polymerase activities of the enzyme, thereby preventing the conversion of viral RNA into DNA.[1][5] this compound is specific to HIV-1 and does not inhibit HIV-2 RT or human DNA polymerases α, β, or δ.[1][6]

Q2: How should I dissolve this compound for in vitro use?

This compound's solubility is highly pH-dependent.[7][8][9] It is significantly more soluble in acidic conditions. For in vitro experiments, a common practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[10] When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a good starting concentration range for this compound in my experiments?

The effective concentration of this compound can vary depending on the cell line and the specific HIV-1 isolate being studied. A good starting point is to perform a dose-response experiment. Based on published data, the 50% inhibitory concentration (IC50) for laboratory and clinical HIV-1 isolates typically ranges from 0.005 to 0.69 µM.[4][11] Therefore, a concentration range spanning from nanomolar to low micromolar (e.g., 0.001 µM to 10 µM) is recommended for initial experiments.

Q4: What are the known IC50 and cytotoxicity (CC50) values for this compound?

The IC50 and CC50 values for this compound can differ between cell lines. The tables below summarize some reported values. It is always recommended to determine these values empirically in your specific experimental system.

Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound

Isolate TypeParameterConcentration Range (µM)Reference
Laboratory Isolates (N=5)IC500.005 - 0.030[9][11]
IC900.04 - 0.10[9][11]
Clinical Isolates (N=74)Mean IC500.038 (Range: 0.001 - 0.69)[9][11]
HIV-1 RT (Wild Type)IC500.26[6][12]
Y181C-substituted RTIC508.32[6][12]
K103N-substituted RTIC507.7[6][12]

Table 2: Cytotoxicity of this compound in Various Cell Lines

Cell LineParameterConcentration (µM)Reference
H9 and PBMC culturesCC50>100[6][12]
Peripheral blood lymphocytes% reduction in viability at 100 µM<8%[6][12]
CCRF-CEMCC50>25[6]
MT4EC50>4.38[6]

Table 3: Aqueous Solubility of this compound

pHSolubility (µg/mL)Reference
1.02942[7][9][13]
2.0295[7][9][13]
7.40.81[7][9][13]

Troubleshooting Guide

Q5: I am observing precipitation of this compound in my cell culture medium. What should I do?

Precipitation is a common issue due to this compound's low aqueous solubility at neutral pH.[7][8][9] Here are some troubleshooting steps:

  • Lower the final concentration: If the concentration you are using is high, try a lower dose.

  • Check the pH of your medium: Although altering the pH of the culture medium is generally not advisable, be aware that the local pH environment can affect solubility.

  • Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Increase the serum concentration: If your experimental design allows, a higher serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.

Q6: How stable is this compound in cell culture medium?

The stability of any compound in cell culture medium can be influenced by factors such as temperature, light, and interactions with media components.[14] It is recommended to perform a stability test by incubating this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your longest experiment and then measuring its concentration, for example, by HPLC.[14][15] For most in vitro assays, it is best practice to add freshly diluted this compound at the start of the experiment.

Q7: My cells are showing high levels of toxicity even at low concentrations of this compound. What could be the reason?

While this compound generally has low cellular cytotoxicity, several factors could contribute to unexpected toxicity:[6][12]

  • DMSO concentration: Ensure the final concentration of DMSO in your culture is at a non-toxic level (typically below 0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to confirm.

  • Cell line sensitivity: Some cell lines may be inherently more sensitive to the compound. It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT, or Trypan Blue exclusion) to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

  • Contamination: Check your this compound stock and cell cultures for any signs of contamination.

Q8: I am not observing the expected antiviral effect. What should I check?

If this compound is not showing the expected antiviral activity, consider the following:

  • Drug concentration: Verify the calculations for your dilutions and ensure you are using the correct concentration range.

  • Drug stability: As mentioned earlier, ensure the drug is stable under your experimental conditions.

  • Viral isolate: The susceptibility to this compound can vary between different HIV-1 isolates. Resistance-associated mutations, such as K103N and Y181C, can significantly reduce its efficacy.[6][12][16]

  • Assay sensitivity: Ensure your antiviral assay is sensitive enough to detect the effects of the drug. This includes having appropriate positive and negative controls.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add an appropriate volume of sterile, high-quality DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[10]

Protocol 2: In Vitro HIV-1 Susceptibility Assay (Cytopathic Effect Inhibition)

This protocol is a general guideline and should be adapted to the specific cell line and virus strain used.

  • Cell Plating: Seed a susceptible T-cell line (e.g., MT-4, CEM-SS) into a 96-well plate at a predetermined optimal density.

  • Drug Dilution: Prepare a serial dilution of this compound in cell culture medium. Also, include a "no-drug" control and a "cell-only" (uninfected) control.

  • Infection: Add a standardized amount of HIV-1 to the wells containing the cells and drug dilutions.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for the development of viral cytopathic effects (CPE), typically 4-7 days.

  • Quantification of CPE: Assess cell viability using a colorimetric assay such as MTT or XTT.

  • Data Analysis: Calculate the percentage of CPE inhibition for each drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate your chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium and add them to the wells. Include a "cells-only" control and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for a duration relevant to your antiviral experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions cytotoxicity Cytotoxicity Assay (e.g., MTT) to determine CC50 dilutions->cytotoxicity antiviral Antiviral Assay (e.g., CPE Inhibition) dilutions->antiviral calc_si Determine Selectivity Index (SI = CC50 / IC50) cytotoxicity->calc_si calc_ic50 Calculate IC50 antiviral->calc_ic50 calc_ic50->calc_si optimize Optimize Dosage for Further Experiments calc_si->optimize Delavirdine_Mechanism cluster_process Reverse Transcription HIV1 HIV-1 Virion HostCell Host Cell HIV1->HostCell Entry ViralRNA Viral RNA HostCell->ViralRNA Uncoating RT Reverse Transcriptase (RT) ViralRNA->RT Template ViralDNA Viral DNA RT->ViralDNA Synthesis Integration Integration into Host Genome ViralDNA->Integration This compound This compound This compound->RT Binds & Inhibits Troubleshooting_Guide cluster_precipitation Precipitation in Media cluster_toxicity High Cytotoxicity cluster_no_effect No Antiviral Effect start Problem Observed precip_q Is concentration too high? start->precip_q tox_q Is DMSO control toxic? start->tox_q effect_q Is the virus isolate resistant? start->effect_q precip_a1 Lower the concentration precip_q->precip_a1 Yes precip_a2 Prepare fresh dilutions precip_q->precip_a2 No tox_a1 Lower final DMSO % tox_q->tox_a1 Yes tox_a2 Determine CC50 for the specific cell line tox_q->tox_a2 No effect_a1 Sequence RT gene effect_q->effect_a1 Possibly effect_a2 Verify drug concentration and stability effect_q->effect_a2 Unlikely

References

Troubleshooting poor Delavirdine recovery in plasma extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor Delavirdine recovery in plasma extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for poor this compound recovery from plasma samples?

A1: Poor recovery of this compound is often linked to its high plasma protein binding (approximately 98%), primarily to albumin.[1][2] Inefficient disruption of this binding or suboptimal extraction conditions can lead to significant loss of the analyte. Other common causes include issues with the extraction methodology itself, such as incorrect solvent choice in liquid-liquid extraction (LLE), or problems with the sorbent, wash, or elution steps in solid-phase extraction (SPE).[3][4][5]

Q2: How can I improve the dissociation of this compound from plasma proteins?

A2: To improve the dissociation from plasma proteins, methods like protein precipitation are often employed.[6] Using a strong organic solvent such as acetonitrile can effectively denature the plasma proteins, releasing the bound this compound into the solvent.[6] Adjusting the pH of the sample can also influence protein binding and the ionization state of this compound, potentially improving its extractability.

Q3: What type of solid-phase extraction (SPE) sorbent is suitable for this compound?

A3: Given that this compound is a non-nucleoside reverse transcriptase inhibitor, a non-polar compound, a reversed-phase (RP) sorbent like C18 would be an appropriate choice for SPE.[7] These sorbents retain analytes based on hydrophobic interactions. It is crucial to select a sorbent that provides adequate retention for this compound while allowing for the removal of endogenous interferences from the plasma matrix.[4]

Q4: My this compound recovery is inconsistent. What could be the cause?

A4: Inconsistent recovery, or poor reproducibility, can stem from several factors.[8] In SPE, this could be due to the cartridge bed drying out before sample loading, inconsistent flow rates during sample application, or variability in the volume of solvents used.[4] For any extraction method, inconsistencies in sample pH, temperature, or vortexing/mixing times can also contribute to variable results. It's also important to verify that the analytical instrument, such as an HPLC system, is functioning correctly and is not a source of variability.[8]

Q5: Is this compound stable in plasma samples?

A5: Yes, this compound is reported to be stable under various conditions. One study found it to be stable for 1 hour at 60°C and for one week at 4°C in human plasma.[6] For long-term storage, it is advisable to keep plasma samples frozen at -20°C or below to prevent degradation.[9] Stability studies should be performed to confirm analyte integrity under your specific storage and handling conditions.[9]

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

Low analyte recovery is a frequent issue in SPE. A systematic approach is essential to identify the step where this compound is being lost. The first step in troubleshooting is to collect and analyze fractions from each stage of the SPE process (load, wash, and elution).[3][8]

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low this compound Recovery collect_fractions Collect & Analyze Fractions: - Load - Wash - Elution start->collect_fractions analyte_in_load Analyte in Load/Flow-through? collect_fractions->analyte_in_load analyte_in_wash Analyte in Wash? analyte_in_load->analyte_in_wash No solution_load Solutions for Analyte in Load: - Check sorbent choice (e.g., use C18) - Adjust sample pH - Dilute sample if solvent is too strong - Decrease flow rate during loading - Ensure proper cartridge conditioning analyte_in_load->solution_load Yes analyte_not_eluted Analyte Not in Load, Wash, or Elution? analyte_in_wash->analyte_not_eluted No solution_wash Solutions for Analyte in Wash: - Decrease strength of wash solvent - Ensure pH is maintained to keep this compound retained analyte_in_wash->solution_wash Yes solution_elution Solutions for Analyte Not Eluting: - Increase elution solvent strength - Increase elution volume - Check for secondary interactions with sorbent analyte_not_eluted->solution_elution Yes

Caption: A logical workflow for troubleshooting low this compound recovery in SPE.

Issue Potential Cause Recommended Action
Analyte found in the load fraction (flow-through) The sorbent is not retaining this compound.- Verify Sorbent Choice: Ensure a reversed-phase (e.g., C18) sorbent is being used.[4] - Incorrect Sample pH: Adjust the sample pH to ensure this compound is in a state that favors retention on the sorbent.[5] - Sample Solvent Too Strong: Dilute the plasma sample with a weaker solvent (e.g., water or buffer) before loading.[10] - High Flow Rate: Decrease the flow rate during sample loading to allow for sufficient interaction between this compound and the sorbent.[5] - Improper Conditioning: Ensure the cartridge is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.[10]
Analyte found in the wash fraction The wash solvent is too strong and is prematurely eluting the this compound.- Reduce Wash Solvent Strength: Decrease the percentage of organic solvent in your wash solution.[4] - Incorrect pH: Ensure the pH of the wash solution is not causing this compound to lose its interaction with the sorbent.[3]
Analyte is not found in the load, wash, or elution fractions (retained on the cartridge) The elution solvent is not strong enough to desorb this compound from the sorbent.- Increase Elution Solvent Strength: Increase the percentage of organic solvent (e.g., acetonitrile or methanol) in the elution solvent.[4] - Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete elution.[4] - Check for Secondary Interactions: this compound might have secondary interactions with the sorbent. Consider adding a small amount of a modifier (e.g., acid or base) to the elution solvent to disrupt these interactions.[8]
Low Recovery in Protein Precipitation

Protein precipitation is a simpler method but can still present challenges.

Issue Potential Cause Recommended Action
Low Recovery Incomplete precipitation of proteins, leading to this compound remaining bound.- Increase Solvent-to-Plasma Ratio: A common ratio is 3:1 (solvent:plasma). Increasing this may enhance precipitation efficiency. - Optimize Precipitation Solvent: While acetonitrile is commonly used, other organic solvents like methanol or acetone could be tested.[11] - Ensure Thorough Mixing: Vortex the sample vigorously after adding the precipitation solvent to ensure complete protein denaturation.
Co-precipitation of this compound with the proteins.- Adjust pH: Modifying the pH of the plasma sample before adding the solvent might alter protein structure and reduce the chances of this compound being trapped in the precipitate.
Analyte instability.- Control Temperature: Perform the precipitation at a low temperature (e.g., on ice) to minimize the risk of degradation.

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is based on a validated method for this compound quantification in human plasma.[6]

Protein Precipitation Workflow

Protein_Precipitation_Workflow start Start: 200 µL Plasma Sample add_solvent Add Acetonitrile (e.g., 600 µL) start->add_solvent vortex Vortex to Mix (e.g., 1 minute) add_solvent->vortex centrifuge Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (e.g., under Nitrogen) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze via HPLC reconstitute->analyze

Caption: A standard workflow for this compound extraction via protein precipitation.

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with a suitable detector

Procedure:

  • Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Add 600 µL of acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for your HPLC analysis.

  • Vortex briefly and inject the sample into the HPLC system.

Quantitative Data: A study utilizing a similar protein precipitation method reported a high recovery rate for this compound.

Analyte Extraction Method Matrix Reported Recovery (%)
This compoundProtein Precipitation with AcetonitrileHuman Plasma93.8[6]
Protocol 2: Solid-Phase Extraction (SPE) - General Guideline

This is a general protocol for SPE of this compound from plasma, which should be optimized for your specific application.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Deionized water

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 90% Methanol in water)

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the cartridge at a low flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove endogenous interferences.

  • Elution: Elute this compound from the cartridge by passing 1 mL of the elution solvent. Collect the eluate for analysis.

  • Post-Elution: The eluate may be evaporated and reconstituted in the mobile phase if further concentration is needed.

References

Addressing variability in Delavirdine IC50 values across experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavirdine and determining its IC50 values.

Troubleshooting Guide

This guide addresses common issues encountered during this compound IC50 experiments that can lead to variability in results.

Question: Why are my this compound IC50 values inconsistent across experiments?

Answer: Variability in this compound IC50 values can stem from several factors. Key areas to investigate include:

  • Cell Culture Conditions: Ensure consistency in cell line (e.g., MT-4, TZM-bl), cell density, passage number, and media composition. Variations in these can alter the physiological state of the cells and their susceptibility to the virus and the drug.

  • Viral Stock: Use a consistent viral stock with a known titer. Variability in the multiplicity of infection (MOI) can significantly impact the apparent IC50.

  • Assay Protocol: Strict adherence to a standardized protocol is crucial. Pay close attention to incubation times, drug concentration ranges, and the method used to quantify viral replication (e.g., p24 antigen ELISA, luciferase reporter assay).

  • Reagent Quality and Preparation: Use high-purity this compound and ensure accurate preparation of stock solutions. Improperly prepared or stored drug solutions can lead to inaccurate concentrations in the assay.

  • Presence of Serum: this compound is highly protein-bound, primarily to albumin.[1] The presence and concentration of serum (e.g., fetal bovine serum) in the culture medium will affect the free fraction of the drug, thereby influencing the observed IC50.[2][3] Assays performed with different serum concentrations will yield different IC50 values.

Question: My IC50 values are significantly higher/lower than expected. What could be the cause?

Answer: Unexpectedly high or low IC50 values often point to specific experimental variables:

  • High IC50 (Lower Potency):

    • Resistant Viral Strain: The HIV-1 strain used may harbor mutations in the reverse transcriptase enzyme that confer resistance to this compound.

    • High Viral Inoculum: An excessively high amount of virus may overwhelm the inhibitory capacity of the drug at the tested concentrations.

    • Drug Degradation: Improper storage of this compound stock solutions can lead to reduced potency.

    • High Serum Concentration: Increased protein binding in the media reduces the concentration of free, active drug.[1]

  • Low IC50 (Higher Potency):

    • Sensitive Viral Strain: The HIV-1 strain may be particularly susceptible to this compound.

    • Low Viral Inoculum: A very low amount of virus is more easily inhibited.

    • Low Serum Concentration: A lower percentage of serum in the media results in a higher free fraction of this compound.

Question: I am observing a high degree of variability between replicate wells. What are the likely sources of this error?

Answer: Well-to-well variability is often a result of technical inconsistencies:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, virus, or drug solutions can lead to significant differences between wells.

  • Uneven Cell Seeding: A non-uniform distribution of cells across the plate will result in variable viral replication and drug effects.

  • Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider leaving the outer wells empty and filling them with sterile media or PBS.

  • Incomplete Mixing: Ensure thorough mixing of all components (cells, virus, drug) before and after plating.

Frequently Asked Questions (FAQs)

What is the expected IC50 range for this compound?

The IC50 of this compound can vary depending on the HIV-1 isolate and the experimental conditions. For laboratory strains of HIV-1, IC50 values typically range from 0.005 to 0.030 µM.[4][5][6] Against a panel of clinical isolates, the mean IC50 was reported to be 0.038 µM, with a range of 0.001 to 0.69 µM.[4]

How do mutations in HIV-1 reverse transcriptase affect this compound's IC50?

Mutations in the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse transcriptase can significantly alter this compound's IC50.

MutationEffect on this compound SusceptibilityFold Change in IC50 (Approximate)
K103N Resistance>20-fold increase
Y181C ResistanceVariable, can be significant
P236L ResistanceIncrease
G190A/S Increased SusceptibilityDecrease

Note: Fold change can vary depending on the viral background and the presence of other mutations.[7][8]

The K103N and Y181C mutations are common pathways for NNRTI resistance and can confer cross-resistance to other drugs in the same class.[9] The P236L mutation is more specific to this compound and has been observed to increase susceptibility to other NNRTIs.[9]

What is the mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[10] It binds to an allosteric site on the p66 subunit of HIV-1 reverse transcriptase, which is a hydrophobic pocket located approximately 10 Å from the enzyme's active site.[4][11] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of viral RNA to DNA.[10][11]

Experimental Protocols

Protocol for this compound IC50 Determination using a Cell-Based Assay

This protocol provides a general framework for determining the IC50 of this compound against HIV-1 in a cell line such as TZM-bl.

Materials:

  • This compound Mesylate

  • TZM-bl cells

  • HIV-1 stock (e.g., NL4-3)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • On the day of the assay, harvest cells and adjust the concentration to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate and incubate for 24 hours.

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.001 µM to 10 µM).

  • Infection:

    • Dilute the HIV-1 stock in culture medium to a predetermined titer that will yield a robust signal in the luciferase assay.

    • Remove the culture medium from the cells and add 50 µL of the diluted virus to each well.

    • Add 50 µL of the corresponding this compound dilution to each well. Include control wells with virus only (no drug) and cells only (no virus).

  • Incubation:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Viral Replication:

    • After incubation, measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

    • Read the luminescence on a plate luminometer.

  • Data Analysis:

    • Subtract the background luminescence (cells only control) from all other readings.

    • Normalize the data by expressing the results as a percentage of the virus-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of viral replication).[8]

Visualizations

Experimental_Workflow_for_Delavirdine_IC50_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Cell Culture and Seeding (e.g., TZM-bl cells) infection Infection of Cells with HIV-1 and This compound Treatment cell_prep->infection drug_prep This compound Serial Dilution drug_prep->infection virus_prep HIV-1 Stock Dilution virus_prep->infection incubation Incubation (48 hours) infection->incubation quantification Quantification of Viral Replication (e.g., Luciferase Assay) incubation->quantification data_analysis Data Analysis and IC50 Calculation quantification->data_analysis

Caption: Workflow for determining this compound IC50.

NNRTI_Inhibition_Pathway rt_inactive HIV-1 Reverse Transcriptase (Inactive Conformation) rt_active HIV-1 Reverse Transcriptase (Active Conformation) binding_pocket Allosteric Binding Pocket rt_active->binding_pocket contains viral_dna Viral DNA rt_active->viral_dna catalyzes conversion of This compound This compound (NNRTI) This compound->binding_pocket binds to rt_delavirdine_complex RT-Delavirdine Complex (Inactive Conformation) binding_pocket->rt_delavirdine_complex induces formation of inhibition Inhibition of Reverse Transcription rt_delavirdine_complex->inhibition leads to viral_rna Viral RNA viral_rna->rt_active template for inhibition->viral_dna prevents formation of

Caption: NNRTI mechanism of action.

References

Strategies to minimize Delavirdine degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preparing and storing Delavirdine stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is a commonly used and recommended solvent for preparing this compound stock solutions.[1][] this compound is also soluble in ethanol and methanol.[1] The choice of solvent may depend on the specific requirements of your experiment, including cell type and final desired concentration in the assay medium.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound mesylate in various solvents is summarized in the table below.

SolventSolubilityReference
DMSO≥ 40.3 mg/mL (72.92 mM)[]
Ethanol10 mg/mL[1]
Aqueous Solution (pH 1.0)2,942 µg/mL[3]
Aqueous Solution (pH 2.0)295 µg/mL[3]
Aqueous Solution (pH 7.4)0.81 µg/mL[3]

Q3: How should I store this compound stock solutions to ensure stability?

A3: To ensure the stability of your this compound stock solution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][5] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5] The vials should be tightly sealed to protect from moisture.

Q4: Is this compound sensitive to light?

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: this compound's aqueous solubility is highly pH-dependent, with significantly greater solubility in acidic conditions.[3] While specific data on the pH-dependent degradation kinetics in stock solutions is limited, it is known that extreme pH conditions (both acidic and basic) can promote the hydrolysis of susceptible functional groups in drug molecules.[9] Given its chemical structure, the amide bond in this compound could be susceptible to hydrolysis under strong acidic or basic conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution upon storage. The storage temperature is too high, or the solvent has evaporated, leading to supersaturation. The solution may have been prepared at a concentration exceeding its solubility at the storage temperature.Ensure storage at or below -20°C. Use tightly sealed vials to prevent solvent evaporation. When preparing the stock solution, ensure the this compound is fully dissolved at room temperature before freezing. If precipitation persists, consider preparing a fresh stock at a slightly lower concentration.
Inconsistent experimental results using the same stock solution. The stock solution may have degraded due to improper storage, such as repeated freeze-thaw cycles or exposure to light.Prepare fresh aliquots of the stock solution from a new powder stock. Always use a fresh aliquot for each experiment. Ensure proper storage conditions are maintained (frozen, protected from light).
Loss of drug activity over time. Chemical degradation of this compound in the stock solution. This could be due to hydrolysis, oxidation, or photodegradation.Review your storage protocol. Ensure aliquots are stored at -80°C for long-term stability. Protect from light at all times. Consider preparing fresh stock solutions more frequently.
Unexpected peaks in HPLC analysis of the stock solution. These may be degradation products.Perform a forced degradation study to identify potential degradation products and their retention times. This will help in monitoring the stability of your stock solution over time.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound mesylate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the this compound mesylate powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the required amount of this compound mesylate powder using a calibrated analytical balance. The molecular weight of this compound mesylate is 552.67 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.5267 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution until the this compound mesylate is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Stability Assessment of this compound Stock Solution by HPLC

This protocol provides a general framework. The specific parameters should be optimized for your HPLC system.

1. Chromatographic Conditions (adapted from similar antiviral drug stability studies):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water). The specific gradient will need to be optimized to achieve good separation of this compound from any potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound, a suitable wavelength should be selected (e.g., around 258 nm).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

2. Forced Degradation Study: To identify potential degradation products and to validate the stability-indicating nature of the HPLC method, perform a forced degradation study under the following conditions:

  • Acidic Hydrolysis: Treat the this compound stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Basic Hydrolysis: Treat the this compound stock solution with 0.1 M NaOH at an elevated temperature for a defined period.

  • Oxidative Degradation: Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the this compound stock solution to a high temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the this compound stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8][10]

3. Stability Study:

  • Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO).

  • Divide the stock solution into several aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C, -80°C, protected from light, exposed to light).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), analyze an aliquot from each storage condition by the validated HPLC method.

  • Quantify the peak area of this compound and any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Delavirdine_Stock_Solution_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_avoid Practices to Avoid prep1 Weigh this compound Mesylate prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex until Dissolved prep2->prep3 prep4 Aliquot into Amber Vials prep3->prep4 storage1 Short-term Storage (-20°C, up to 1 month) prep4->storage1 storage2 Long-term Storage (-80°C, up to 6 months) prep4->storage2 use Thaw Single Aliquot for Experiment storage1->use For Immediate Use storage2->use For Future Use avoid1 Repeated Freeze-Thaw Cycles avoid2 Exposure to Light avoid3 Storage at Room Temperature

Caption: Workflow for preparing and storing this compound stock solutions to minimize degradation.

Delavirdine_Degradation_Pathways cluster_degradation Potential Chemical Degradation Pathways in Stock Solution cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Amide Bond Cleavage) This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Oxidizing Agents Photodegradation Photodegradation This compound->Photodegradation Light Exposure Prod1 Indole Carboxylic Acid Derivative Hydrolysis->Prod1 Prod2 Piperazine Derivative Hydrolysis->Prod2 Prod3 Oxidized Products Oxidation->Prod3 Prod4 Photodegradation Adducts Photodegradation->Prod4

Caption: Potential chemical degradation pathways of this compound in stock solutions.

References

Identifying and mitigating Delavirdine drug-drug interactions in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on in vitro Delavirdine drug-drug interaction studies.

Troubleshooting Guides

This section offers solutions to common problems encountered during in vitro experiments to identify and mitigate this compound drug-drug interactions.

Quantitative Data Summary: this compound Inhibition of Cytochrome P450 Enzymes

The following table summarizes the inhibitory constants (Ki) of this compound against major Cytochrome P450 (CYP) isoforms. This data is critical for predicting the potential for drug-drug interactions.

CYP IsoformInhibition ParameterValue (µM)Type of Inhibition
CYP3A4Ki21.6 ± 8.9Mechanism-Based
k_inact (min⁻¹)0.59 ± 0.08
CYP2C9Ki2.6 ± 0.4Mixed
CYP2C19Ki24 ± 3Noncompetitive
CYP2D6Ki12.8 ± 1.8Competitive

Data sourced from studies on human liver microsomes and cDNA-expressed enzymes.[1][2]

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay with Human Liver Microsomes

This protocol outlines the steps to determine the inhibitory potential of this compound on CYP3A4 activity using human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • This compound

  • CYP3A4 substrate (e.g., testosterone or midazolam)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by serial dilution.

    • Prepare the CYP3A4 substrate stock solution and working solutions.

    • Prepare the NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Human liver microsomes

      • This compound working solution (or vehicle control)

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate for the desired time (e.g., 10-30 minutes) at 37°C with shaking.

  • Quenching:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing:

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the this compound concentration and fitting the data to a suitable model.

Experimental Workflow for Identifying this compound Drug-Drug Interactions

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (HLMs, this compound, Substrate, NADPH) plate_prep Prepare 96-well Plate reagents->plate_prep add_reagents Add Buffer, HLMs, and this compound plate_prep->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add CYP3A4 Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate quench Quench Reaction incubate->quench process Process Sample (Centrifuge, Supernatant Transfer) quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (% Inhibition, IC50) lcms->data_analysis end End data_analysis->end Report Results

Caption: Workflow for in vitro CYP450 inhibition assay.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound inhibition of CYP3A4 are inconsistent between experiments. What could be the cause?

A1: Inconsistent IC50 values for this compound's inhibition of CYP3A4 can arise from several factors, particularly due to its nature as a mechanism-based inhibitor.[1] Here are some common causes and troubleshooting steps:

  • Pre-incubation Time: As a mechanism-based inhibitor, the inhibitory effect of this compound is time-dependent. Ensure that the pre-incubation time of this compound with the microsomes and NADPH is consistent across all experiments. Variations in this step will lead to different levels of enzyme inactivation and thus, variable IC50 values.

  • NADPH Presence: The formation of the reactive metabolite that causes mechanism-based inhibition is dependent on NADPH. Ensure that the NADPH regenerating system is active and added at the correct step in your protocol.

  • Microsome Concentration: The concentration of human liver microsomes can affect the apparent IC50 value. Use a consistent and low protein concentration (e.g., 0.1-0.2 mg/mL) to minimize non-specific binding and ensure that the inhibitor concentration is not depleted.

  • Solubility of this compound: this compound has low aqueous solubility. If it precipitates in your assay, the actual concentration in solution will be lower than the nominal concentration, leading to inaccurate IC50 values.[3][4]

    • Troubleshooting: Visually inspect for precipitation. Consider using a lower concentration of organic solvent (e.g., DMSO < 0.5%) to dissolve this compound. You can also perform a solubility test under your experimental conditions.

Q2: I am observing a high degree of variability in my results when testing this compound's effect on different CYP isoforms. Why is this happening?

A2: this compound exhibits different mechanisms of inhibition for various CYP isoforms, which can contribute to variability in your results.[2]

  • CYP3A4: Inhibition is mechanism-based, meaning it is time and NADPH-dependent.[1]

  • CYP2C9: Inhibition is of a mixed type.

  • CYP2C19: Inhibition is noncompetitive.

  • CYP2D6: Inhibition is competitive.

Given these different mechanisms, it is crucial to tailor your experimental design accordingly. For example, a pre-incubation step with NADPH is necessary to accurately assess CYP3A4 inhibition but may not be for evaluating competitive inhibition of CYP2D6.

Q3: How can I be sure that the inhibition I'm observing is specific to this compound and not an artifact of my experimental setup?

A3: To ensure the specificity of this compound's inhibitory effect, consider the following controls:

  • Vehicle Control: Always include a control with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent on enzyme activity.

  • Positive Control Inhibitor: Use a known inhibitor for each CYP isoform being tested to validate your assay system. For example, ketoconazole is a potent inhibitor of CYP3A4.

  • Heat-Inactivated Microsomes: A control with heat-inactivated microsomes can help to identify any non-enzymatic degradation of your substrate or product.

Q4: What is the mechanism of this compound's inhibition of CYP3A4?

A4: this compound is a mechanism-based inactivator of CYP3A4.[1] This means that this compound itself is a substrate for CYP3A4. The enzyme metabolizes this compound into a reactive intermediate. This reactive metabolite then covalently binds to the CYP3A4 enzyme, leading to its irreversible inactivation.[1] This process is dependent on both time and the presence of NADPH.[1]

Signaling Pathway of this compound's Mechanism-Based Inhibition of CYP3A4

G This compound This compound CYP3A4_active Active CYP3A4 This compound->CYP3A4_active Binds to active site Reactive_Metabolite Reactive Metabolite CYP3A4_active->Reactive_Metabolite Metabolizes CYP3A4_inactive Inactive CYP3A4 Complex NADPH NADPH NADPH->CYP3A4_active Cofactor Reactive_Metabolite->CYP3A4_active Covalently binds Reactive_Metabolite->CYP3A4_inactive Forms irreversible complex

Caption: Mechanism-based inactivation of CYP3A4 by this compound.

References

Impact of serum protein binding on Delavirdine's in vitro efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the in vitro efficacy of Delavirdine, with a specific focus on the impact of serum protein binding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It directly binds to the reverse transcriptase enzyme, disrupting its catalytic site and blocking both RNA-dependent and DNA-dependent DNA polymerase activities.[1] This action is non-competitive with respect to nucleoside triphosphates.

Q2: How significantly does serum protein binding affect this compound's in vitro activity?

This compound is extensively bound to plasma proteins (approximately 98%), primarily albumin.[2] This high degree of protein binding can significantly reduce the unbound, pharmacologically active concentration of the drug in in vitro assays containing serum or albumin. Consequently, the observed 50% inhibitory concentration (IC50) of this compound can be substantially higher in the presence of serum proteins compared to serum-free conditions. It is estimated that the concentration of anti-HIV drugs required for 90% inhibition of reverse transcriptase in the presence of plasma proteins can be at least an order of magnitude higher than in their absence.[3]

Q3: What is the typical in vitro IC50 range for this compound against HIV-1?

The mean IC50 of this compound against clinical isolates of HIV-1 has been reported to be approximately 0.038 µM, with a range of 0.001 to 0.69 µM.[2] However, the protein concentration in the assay medium can significantly influence these values.

Q4: Which proteins does this compound primarily bind to in serum?

Studies have shown that this compound primarily binds to albumin.[4] Binding to other plasma proteins such as alpha-1-acid glycoprotein (AAG) and immunoglobulins is significantly lower.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Higher than expected IC50 values for this compound. High concentration of serum (e.g., Fetal Bovine Serum - FBS) in the cell culture medium.Reduce the serum concentration in the assay medium or use a serum-free medium if the cell line permits. Alternatively, calculate the unbound concentration of this compound based on its protein binding percentage and the serum concentration in your assay.
Inconsistent or variable IC50 results between experiments. Variations in the lot-to-lot protein concentration of serum supplements.Standardize the serum source and lot number for all related experiments. It is also advisable to pre-screen new lots of serum for their effect on a control compound's potency.
This compound appears less potent than expected compared to literature values. The literature may report IC50 values from assays conducted in low-serum or serum-free conditions, while your assay includes a higher percentage of serum.Carefully review the experimental conditions reported in the literature. If possible, replicate the reported assay conditions, particularly the serum concentration, for a more accurate comparison.
Difficulty in achieving complete viral inhibition at high this compound concentrations. At high total drug concentrations, the unbound fraction may still be limited due to saturation of protein binding sites, leading to a plateau in the dose-response curve.Consider using protein-free or low-protein assay conditions to determine the maximum achievable inhibition. Also, ensure the solubility of this compound is not a limiting factor at higher concentrations.

Data Presentation

Table 1: Estimated Impact of Human Serum Albumin (HSA) on this compound IC50

The following table provides an estimated shift in the in vitro IC50 of this compound in the presence of varying concentrations of Human Serum Albumin (HSA). These values are calculated based on the reported unbound fraction of this compound in the presence of albumin.[4] The baseline IC50 in a protein-free environment is assumed to be 0.038 µM for this estimation.[2]

HSA Concentration (g/dL)Estimated Unbound Fraction (%)Estimated IC50 (µM)Estimated Fold-Shift in IC50
0 (Protein-free)100%0.0381
1~10%0.3810
2~5%0.7620
4 (Physiological Concentration)~2%1.950

Note: These are estimated values to illustrate the potential impact of protein binding. Actual experimental results may vary.

Experimental Protocols

Protocol: Determination of this compound IC50 in the Presence of Human Serum Albumin

This protocol outlines the steps to determine the IC50 of this compound against an HIV-1 laboratory strain in the presence of varying concentrations of HSA.

1. Materials:

  • This compound stock solution (in DMSO)
  • Human Serum Albumin (HSA), fatty acid-free
  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
  • Complete cell culture medium (e.g., RPMI 1640 with L-glutamine, antibiotics)
  • Fetal Bovine Serum (FBS)
  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)
  • 96-well cell culture plates
  • Cell viability assay reagent (e.g., MTT, XTT)
  • Plate reader

2. Preparation of Reagents:

  • HSA Stock Solution: Prepare a sterile 10 g/dL stock solution of HSA in serum-free cell culture medium.
  • This compound Serial Dilutions: Prepare a series of 2-fold dilutions of this compound in serum-free medium, 1% HSA medium, 2% HSA medium, and 4% HSA medium. The final concentrations should typically range from 0.001 µM to 10 µM.

3. Experimental Procedure:

  • Seed the 96-well plates with the HIV-1 permissive cell line at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.
  • The next day, remove the culture medium and add 50 µL of the prepared this compound dilutions (in different HSA concentrations) to the appropriate wells. Include "no drug" controls for each HSA concentration.
  • Add 50 µL of a pre-titered dilution of the HIV-1 virus stock to each well (except for the cell control wells).
  • Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.
  • After the incubation period, assess cell viability using a suitable assay (e.g., MTT assay).
  • Read the absorbance on a plate reader at the appropriate wavelength.

4. Data Analysis:

  • Calculate the percentage of cell protection for each this compound concentration compared to the virus control wells.
  • Plot the percentage of protection against the this compound concentration for each HSA condition.
  • Determine the IC50 value (the concentration of this compound that protects 50% of cells from virus-induced death) for each HSA concentration using non-linear regression analysis.

Visualizations

Delavirdine_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT RNA-dependent DNA synthesis Viral_DNA Viral DNA RT->Viral_DNA Integration Integration Viral_DNA->Integration Enters Nucleus Host_DNA Host DNA Integration->Host_DNA This compound This compound This compound->Binding Binding->RT Binds to RT Binding->RT Inhibition

Caption: this compound's mechanism of action against HIV-1 reverse transcriptase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Serial Dilutions D Add this compound/HSA Solutions to Cells A->D B Prepare Media with Varying HSA Concentrations (0%, 1%, 2%, 4%) B->D C Seed Cells in 96-well Plates C->D E Infect Cells with HIV-1 D->E F Incubate for 5-7 Days E->F G Measure Cell Viability (e.g., MTT Assay) F->G H Calculate % Protection G->H I Determine IC50 for each HSA Concentration H->I

Caption: Workflow for determining the impact of HSA on this compound's in vitro efficacy.

References

Methods to reduce background noise in Delavirdine fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Delavirdine fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background noise in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: The optimal excitation wavelength for this compound is 300 nm, and its optimal emission wavelength is 425 nm.[1] It is crucial to use filters and detectors that are appropriate for these wavelengths to maximize signal detection and minimize background noise.

Q2: What are the primary sources of background noise in fluorescence assays?

A2: Background fluorescence, or noise, can originate from several sources. These can be broadly categorized as instrument-related and sample-related. Instrument sources include light from the excitation source, camera noise, and ambient light.[2] Sample-related sources include autofluorescence from cells, tissues, or the drug itself, unbound fluorophores, and nonspecific binding of fluorescently labeled molecules.[2][3] The sample medium and even the type of plate or vessel used (e.g., plastic vs. glass) can also contribute to background fluorescence.[4]

Q3: Can this compound itself contribute to background fluorescence?

A3: Yes, some drugs can be inherently fluorescent.[2][4] To determine if this compound is contributing to the background signal in your specific assay, it is recommended to run a control experiment. This involves measuring the fluorescence intensity from a well containing only the cells and this compound, without any fluorescent labels.[4] If this control shows a high signal, you may need to subtract this background value from your experimental results or consider alternative experimental designs.

Q4: How does this compound's mechanism of action relate to potential assay interference?

A4: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to the HIV-1 reverse transcriptase.[5][6][7] In a fluorescence-based assay designed to study this interaction, high background could potentially arise from nonspecific binding of this compound or a fluorescently labeled component to other cellular proteins or structures. This compound is also a known inhibitor of the cytochrome P450 enzyme CYP3A4.[6][8][9] This could be a source of interaction if your assay system involves components that are metabolized by this enzyme, potentially leading to off-target effects that might manifest as background signal.

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background fluorescence can mask the specific signal from your analyte, leading to poor signal-to-noise ratios and inaccurate results. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Detailed Protocol
Autofluorescence Utilize autofluorescence quenchers or select fluorophores with emission spectra that do not overlap with the autofluorescence of your sample.[10]Protocol for Autofluorescence Quenching: 1. After fixation and permeabilization, wash the sample with PBS. 2. Incubate the sample with a commercially available autofluorescence quenching solution (e.g., TrueBlack® Lipofuscin Autofluorescence Quencher) according to the manufacturer's instructions.[10] 3. Wash the sample thoroughly with PBS before proceeding with the staining protocol.
Nonspecific Binding Optimize antibody/probe concentrations through titration.[10][11] Use blocking buffers to minimize nonspecific interactions.[3]Protocol for Antibody Titration: 1. Prepare a series of dilutions of your primary or secondary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). 2. Stain your samples with each dilution under standard conditions. 3. Image the samples using identical acquisition settings. 4. Select the concentration that provides the best signal-to-noise ratio.
Excess Fluorophore Increase the number and duration of wash steps after incubation with fluorescent probes to remove unbound molecules.[3][4][11]Optimized Washing Protocol: 1. After incubation with the fluorescent probe, aspirate the solution. 2. Add a sufficient volume of wash buffer (e.g., PBS with 0.1% Tween-20) to cover the sample. 3. Incubate for 5-10 minutes with gentle agitation. 4. Repeat the wash step 3-5 times.
Media and Vessel Fluorescence Image cells in an optically clear, buffered saline solution or a specialized low-background imaging medium.[4] Use glass-bottom plates or dishes instead of plastic for imaging.[4]Protocol for Media Exchange: 1. Just before imaging, carefully aspirate the cell culture medium. 2. Gently wash the cells once with pre-warmed, optically clear imaging buffer (e.g., Gibco FluoroBrite DMEM).[4] 3. Add fresh imaging buffer to the vessel for the duration of the imaging experiment.
Issue 2: Low or No Signal

A lack of signal can be equally problematic. The following table provides guidance on troubleshooting this issue.

Potential Cause Recommended Solution Detailed Protocol
Suboptimal Reagent Concentration Perform a titration to determine the optimal concentration of your primary and secondary antibodies or fluorescent probes.[10]See "Protocol for Antibody Titration" above.
Photobleaching Minimize the exposure time of your sample to the excitation light. Use an anti-fade mounting medium for fixed samples.Protocol to Minimize Photobleaching: 1. Use the lowest possible excitation intensity that still provides a detectable signal. 2. Minimize the duration of exposure by focusing on an adjacent area before moving to the area of interest for image capture. 3. For fixed samples, apply a commercially available anti-fade mounting medium before placing the coverslip.
Incorrect Filter Sets Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for the fluorophore being used (for this compound, ex: 300 nm, em: 425 nm).[1]Filter Set Verification: 1. Consult the user manual for your imaging system to confirm the specifications of the installed filter cubes. 2. Compare the filter specifications with the excitation and emission maxima of your fluorophore. 3. If necessary, install the correct filter set for your experiment.

Visual Guides

Below are diagrams illustrating key concepts and workflows relevant to troubleshooting this compound fluorescence-based assays.

experimental_workflow prep Sample Preparation (Cells/Tissue) This compound This compound Treatment prep->this compound staining Fluorescent Staining This compound->staining wash Washing Steps staining->wash imaging Fluorescence Imaging (Ex: 300nm, Em: 425nm) wash->imaging analysis Data Analysis imaging->analysis

Caption: A generalized experimental workflow for a this compound fluorescence-based assay.

troubleshooting_logic start High Background Noise? autofluorescence Check for Autofluorescence (Unstained Control) start->autofluorescence Yes nonspecific Optimize Blocking & Titrate Antibodies autofluorescence->nonspecific reagent Check Reagents & Improve Washing nonspecific->reagent media Change to Imaging Media/ Glass-Bottom Plates reagent->media solution Problem Resolved media->solution

Caption: A decision tree for troubleshooting high background noise in fluorescence assays.

delavirdine_interaction This compound This compound rt HIV-1 Reverse Transcriptase This compound->rt Binds to cyp3a4 CYP3A4 Enzyme This compound->cyp3a4 Inhibits inhibition Inhibition of Viral Replication rt->inhibition Leads to drug_interactions Potential Drug-Drug Interactions cyp3a4->drug_interactions Affects Metabolism of Other Compounds

Caption: The primary mechanism of action and a key metabolic interaction of this compound.

References

Validation & Comparative

A Head-to-Head Battle in HIV Research: In Vitro Efficacy of Delavirdine vs. Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug development, a thorough understanding of the in vitro performance of different compounds is paramount for guiding clinical research and therapeutic strategies. This guide provides a detailed comparison of the in vitro efficacy of two first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), Delavirdine (Rescriptor) and Efavirenz (Sustiva). While this compound is no longer actively marketed in the United States for commercial reasons, its study provides valuable insights into the nuances of NNRTI action and resistance.[1] This comparison is intended for researchers, scientists, and drug development professionals engaged in the field of HIV research.

Quantitative Efficacy: A Tale of Two Inhibitors

The in vitro potency of antiretroviral drugs is commonly quantified by the 50% inhibitory concentration (IC50) and the 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity in a laboratory setting. A lower value indicates higher potency.

A comparative analysis of the IC50 values for this compound and Efavirenz against various HIV-1 isolates reveals distinct efficacy profiles. The following table summarizes data from a study that evaluated the susceptibility of different viral strains to these two NNRTIs.

HIV-1 IsolateThis compound IC50 (nM)Efavirenz IC50 (nM)
Wild-Type (HXB2)1.03.1
NNRTI-Naive Patient Isolate 10.20.8
NNRTI-Naive Patient Isolate 23.01.5
NNRTI-Naive Patient Isolate 31.02.5
Median IC50 (NNRTI-Naive) 1.0 2.0

Data adapted from a study on genotypic correlates of phenotypic resistance to Efavirenz.

The Molecular Dance: Mechanism of Action

Both this compound and Efavirenz are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and act as chain terminators, NNRTIs bind to a hydrophobic pocket on the RT enzyme, distinct from the active site.[2] This binding induces a conformational change in the enzyme, thereby distorting the active site and rendering it catalytically inactive.

The following diagram illustrates the general mechanism of action for NNRTIs like this compound and Efavirenz.

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (RT) cluster_Inhibition Inhibition Process ActiveSite Active Site Inhibition Inhibition of DNA Synthesis ActiveSite->Inhibition ViralDNA Viral DNA ActiveSite->ViralDNA DNA Synthesis (Normal) NNRTI_Pocket NNRTI Binding Pocket ConformationalChange Conformational Change of RT NNRTI_Pocket->ConformationalChange NNRTI This compound or Efavirenz Binding Binding to NNRTI Pocket NNRTI->Binding Binding->NNRTI_Pocket ConformationalChange->ActiveSite Distortion ViralRNA Viral RNA ViralRNA->ActiveSite Template Binding

Mechanism of NNRTI Action

The Achilles' Heel: Resistance Profiles

A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains. For NNRTIs, a single amino acid mutation in the reverse transcriptase gene can confer high-level resistance. The resistance profiles of this compound and Efavirenz show some overlap but also key differences.

MutationEffect on this compound SusceptibilityEffect on Efavirenz Susceptibility
K103N High-level resistance (~50-fold)High-level resistance (~25-fold)
Y181C High-level resistance (50- to 100-fold)Low-level resistance (~2-fold)
L100I Intermediate resistanceIntermediate resistance
Y188L Low-level resistanceHigh-level resistance (>50-fold)
G190A High-level resistanceLow-level resistance (~6-fold)
P236L High-level resistanceSusceptible

This table summarizes the effects of common NNRTI resistance mutations.

Experimental Corner: In Vitro Susceptibility Assay Protocol

To provide a practical context for the presented data, a generalized protocol for determining the in vitro susceptibility of HIV-1 to NNRTIs using peripheral blood mononuclear cells (PBMCs) is outlined below.

Objective: To determine the concentration of this compound and Efavirenz required to inhibit 50% of HIV-1 replication in primary human PBMCs.
Materials:
  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-negative donors.

  • Phytohemagglutinin (PHA)

  • Interleukin-2 (IL-2)

  • RPMI-1640 culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • HIV-1 viral stocks (laboratory-adapted strains or clinical isolates).

  • This compound and Efavirenz stock solutions of known concentrations.

  • 96-well cell culture plates.

  • p24 antigen ELISA kit.

Methodology:

The following diagram outlines the key steps in a typical in vitro susceptibility assay.

Experimental_Workflow cluster_PBMC_Prep 1. PBMC Preparation cluster_Assay_Setup 2. Assay Setup cluster_Incubation_Analysis 3. Incubation and Analysis start Start Isolate_PBMC Isolate PBMCs from Donor Blood start->Isolate_PBMC end End Stimulate_PBMC Stimulate with PHA and Culture with IL-2 Isolate_PBMC->Stimulate_PBMC Plate_Cells Plate Stimulated PBMCs in 96-well Plates Stimulate_PBMC->Plate_Cells Add_Drugs Add Serial Dilutions of this compound and Efavirenz Plate_Cells->Add_Drugs Add_Virus Infect Cells with HIV-1 Add_Drugs->Add_Virus Incubate Incubate for 7 days at 37°C Add_Virus->Incubate Harvest Harvest Supernatants Incubate->Harvest p24_ELISA Measure p24 Antigen Levels by ELISA Harvest->p24_ELISA Calculate_IC50 Calculate IC50 Values p24_ELISA->Calculate_IC50 Calculate_IC50->end

In Vitro NNRTI Susceptibility Assay Workflow

Conclusion

This comparative guide highlights the key in vitro characteristics of this compound and Efavirenz. While both are effective NNRTIs, they exhibit differences in their potency against various viral strains and distinct resistance profiles. The provided experimental framework offers a basis for conducting further comparative studies. A comprehensive understanding of these in vitro parameters is essential for the rational design of new antiretroviral agents and the optimization of existing therapeutic regimens.

References

Delavirdine's Resistance Profile: A Comparative Analysis with Other NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Delavirdine with other non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information is supported by experimental data to aid in research and drug development efforts.

Introduction to NNRTI Resistance

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication.[1][2] This binding allosterically inhibits the enzyme's function.[3] However, the efficacy of NNRTIs is often limited by the rapid emergence of drug-resistant mutations within the RT enzyme.[2] These mutations can alter the conformation of the NNRTI binding pocket, reducing drug affinity and leading to treatment failure.[3][4] A single amino acid substitution can confer high-level resistance to one or more NNRTIs, leading to extensive cross-resistance within the class.[2][5]

This guide focuses on this compound (DLV), a first-generation NNRTI, and its cross-resistance profile with other NNRTIs, including Nevirapine (NVP), Efavirenz (EFV), Etravirine (ETR), and Rilpivirine (RPV). Understanding these cross-resistance patterns is critical for developing new NNRTIs and for optimizing salvage therapies for patients who have failed previous NNRTI-containing regimens.

Quantitative Analysis of Cross-Resistance

The following table summarizes the in vitro phenotypic susceptibility of HIV-1 variants with common NNRTI resistance-associated mutations to this compound and other NNRTIs. The data is presented as fold change (FC) in the 50% inhibitory concentration (IC₅₀) compared to a wild-type reference strain. A fold change of >1 indicates reduced susceptibility (resistance), while a fold change of <1 indicates increased susceptibility (hypersensitivity).

RT MutationThis compound (DLV) FCNevirapine (NVP) FCEfavirenz (EFV) FCEtravirine (ETR) FCRilpivirine (RPV) FC
Wild-Type 1.01.01.01.01.0
K103N >50[6]~50[6]~20[6]1.0[6]1.0[6]
Y181C >100[7]>100[7]~2[4]>10[8]>10[8]
G190A High[4]High[4]~6[4]--
L100I Intermediate[2]Intermediate[2]Intermediate[2]--
V106A Low/None[9]High[10]~2[4]--
P236L High[2][9]<1 (Hypersensitive)[8][9]<1 (Hypersensitive)[9]--
K103N + Y181C High[9]High[9]High[9]HighHigh

Key Resistance Mutations and Their Impact

Several key mutations in the HIV-1 reverse transcriptase gene are known to confer resistance to this compound and exhibit cross-resistance to other NNRTIs.

  • K103N: This is one of the most common NNRTI resistance mutations.[6] It confers high-level resistance to this compound and Nevirapine, and intermediate resistance to Efavirenz.[6] However, second-generation NNRTIs like Etravirine and Rilpivirine generally retain activity against viruses with the K103N mutation alone.[6]

  • Y181C: This mutation also confers high-level resistance to this compound and Nevirapine.[7] While it has a lesser impact on Efavirenz susceptibility, it significantly reduces the activity of Etravirine and Rilpivirine.[4][8]

  • P236L: This mutation is uniquely associated with this compound resistance.[2][9] Interestingly, the P236L mutation can lead to hypersensitivity, or increased susceptibility, to other NNRTIs like Nevirapine and Efavirenz.[8][9] This suggests that the structural changes induced by P236L that hinder this compound binding may actually facilitate the binding of other NNRTIs. However, this mutation is relatively rare in clinical settings.[9]

  • Combinations of Mutations: The accumulation of multiple NNRTI resistance mutations, such as the combination of K103N and Y181C, typically results in broad cross-resistance to most, if not all, NNRTIs.[9]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro phenotypic drug susceptibility assays. The general methodology for these assays is outlined below.

Phenotypic Drug Susceptibility Testing using a Recombinant Virus Assay

This method is a standard for assessing antiretroviral drug resistance.[11][12]

1. Sample Collection and RNA Extraction:

  • Collect plasma from HIV-1 infected patients.
  • Isolate viral RNA from the plasma samples. A viral load of at least 500-1000 copies/mL is generally required for successful amplification.[11]

2. Reverse Transcription and PCR Amplification:

  • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).
  • Amplify the protease and reverse transcriptase coding regions of the HIV-1 pol gene using Polymerase Chain Reaction (PCR).[13]

3. Generation of Recombinant Viruses:

  • Ligate the amplified patient-derived protease and reverse transcriptase sequences into a proviral DNA vector that has had its own corresponding sequences removed.[11][13]
  • Transfect a suitable cell line (e.g., HEK293T cells) with the recombinant vector to produce virus particles. These particles will contain the patient's protease and reverse transcriptase enzymes within a standardized viral backbone.

4. Drug Susceptibility Assay:

  • Culture a susceptible target cell line (e.g., MT-2 cells or TZM-bl cells) in the presence of serial dilutions of this compound and other NNRTIs.
  • Infect the cells with the recombinant virus stocks.
  • After a defined incubation period, measure the extent of viral replication. This is often done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) that is engineered into the viral vector.[14]

5. Data Analysis:

  • Calculate the drug concentration that inhibits viral replication by 50% (IC₅₀) for each drug tested against the patient-derived recombinant virus.
  • Determine the IC₅₀ for each drug against a wild-type reference virus in parallel.
  • The fold change in resistance is calculated by dividing the IC₅₀ of the patient virus by the IC₅₀ of the reference virus.[15][16]

Visualizing Resistance Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in NNRTI resistance and the experimental workflow for its assessment.

NNRTI_Resistance_Mechanism cluster_0 HIV-1 Reverse Transcriptase (p66 subunit) cluster_2 Outcomes RT_Pocket NNRTI Binding Pocket (Hydrophobic) Inhibition Inhibition of Viral Replication RT_Pocket->Inhibition Leads to Resistance Drug Resistance (Reduced Inhibition) RT_Pocket->Resistance Leads to This compound This compound This compound->RT_Pocket Binds to Other_NNRTIs Other NNRTIs (e.g., NVP, EFV) Other_NNRTIs->RT_Pocket Binds to Mutations Mutations (e.g., K103N, Y181C) Mutations->RT_Pocket Alter Shape

Mechanism of NNRTI action and resistance.

Phenotypic_Assay_Workflow Start Patient Plasma Sample RNA_Extraction Viral RNA Extraction Start->RNA_Extraction RT_PCR RT-PCR Amplification of PR-RT region RNA_Extraction->RT_PCR Vector_Ligation Ligation into RT-deleted Proviral Vector RT_PCR->Vector_Ligation Transfection Transfection of Cell Line Vector_Ligation->Transfection Virus_Production Generation of Recombinant Virus Transfection->Virus_Production Infection Infection of Target Cells with Serial Drug Dilutions Virus_Production->Infection Replication_Assay Measure Viral Replication (e.g., Luciferase Assay) Infection->Replication_Assay Data_Analysis Calculate IC50 and Fold Change Replication_Assay->Data_Analysis End Resistance Profile Data_Analysis->End

Workflow for phenotypic resistance testing.

Cross_Resistance_Logic cluster_mutations Common Resistance Mutations Initial_Therapy Initial NNRTI Therapy (e.g., this compound) Selection_Pressure Drug Selection Pressure Initial_Therapy->Selection_Pressure Emergence Emergence of Resistance Mutations Selection_Pressure->Emergence K103N K103N Emergence->K103N Y181C Y181C Emergence->Y181C P236L P236L (DLV-specific) Emergence->P236L Cross_Resistance Cross-Resistance to other NNRTIs (NVP, EFV) K103N->Cross_Resistance No_Cross_Resistance Susceptible to 2nd Gen NNRTIs (ETR, RPV) K103N->No_Cross_Resistance Y181C->Cross_Resistance Hypersensitivity Hypersensitivity to other NNRTIs (NVP, EFV) P236L->Hypersensitivity

Logical pathways of NNRTI cross-resistance.

Conclusion

This compound exhibits a cross-resistance profile that is largely overlapping with other first-generation NNRTIs, particularly Nevirapine. The emergence of mutations like K103N and Y181C often leads to broad resistance within this subclass of drugs. A notable exception is the P236L mutation, which, while conferring resistance to this compound, can uniquely sensitize the virus to other NNRTIs. This highlights the complex and sometimes unpredictable nature of HIV-1 drug resistance. For drug development, these findings underscore the importance of designing NNRTIs that are resilient to common resistance mutations and that can maintain activity against a wide range of viral variants. For researchers, a thorough understanding of these resistance pathways is essential for interpreting genotypic and phenotypic data and for guiding the development of novel antiretroviral strategies.

References

A Head-to-Head Comparison of Delavirdine and Second-Generation NNRTIs in HIV-1 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine, and the second-generation NNRTIs: etravirine, rilpivirine, and doravirine. The information presented is based on available clinical trial data and aims to assist researchers and drug development professionals in understanding the evolution of NNRTI efficacy, safety, and resistance profiles.

Executive Summary

This compound, a first-generation NNRTI, has been largely superseded in clinical practice by second-generation agents due to its dosing frequency, drug-drug interaction profile, and lower barrier to resistance. Second-generation NNRTIs, including etravirine, rilpivirine, and doravirine, offer improved efficacy, tolerability, and a higher genetic barrier to resistance, making them more robust options in the management of HIV-1 infection. This guide will delve into the quantitative data from key clinical trials to provide a comprehensive comparison.

Mechanism of Action: A Shared Target, Different Interactions

All NNRTIs, both first and second generation, are non-competitive inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA to DNA.

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Reverse Transcriptase Enzyme RT_Enzyme Reverse Transcriptase (p66/p51) Viral_DNA Viral DNA Synthesis (Blocked) RT_Enzyme->Viral_DNA Inhibits Activity Active_Site Active Site NNRTI_Binding_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Binding_Pocket->RT_Enzyme Induces Conformational Change NNRTI NNRTI (this compound or Second-Gen) NNRTI->NNRTI_Binding_Pocket Binds to Allosteric Site Viral_RNA Viral RNA Viral_RNA->Active_Site Template dNTPs dNTPs dNTPs->Active_Site Substrate

NNRTI Mechanism of Action

While the general mechanism is the same, second-generation NNRTIs exhibit greater flexibility and can bind to the RT enzyme in multiple conformations. This allows them to be effective against viral strains that have developed resistance to first-generation NNRTIs.

Efficacy: A Clear Advancement with Second-Generation Agents

Direct head-to-head clinical trials comparing this compound with second-generation NNRTIs are not available due to the different eras in which these drugs were developed and utilized. However, a comparative analysis of their respective pivotal clinical trials demonstrates the superior efficacy of the newer agents.

DrugKey Clinical Trial(s)Patient PopulationComparatorPrimary Endpoint: Virologic Suppression (HIV-1 RNA <50 copies/mL)
This compound Study 21 Part II & 13CTreatment-experiencedDual NRTI therapy40% at 50 weeks (in triple therapy)[1]
Etravirine DUET-1 & DUET-2Treatment-experienced with NNRTI resistancePlacebo + Darunavir/r + OBR57% at 96 weeks[2]
Rilpivirine ECHO & THRIVETreatment-naïveEfavirenz + 2 NRTIs84% at 48 weeks (pooled analysis)[3]
Doravirine DRIVE-FORWARDTreatment-naïveDarunavir/r + 2 NRTIs84% at 48 weeks[4]
DRIVE-AHEADTreatment-naïveEfavirenz/FTC/TDF84% at 48 weeks[4]

OBR: Optimized Background Regimen; NRTI: Nucleoside Reverse Transcriptase Inhibitor; FTC: Emtricitabine; TDF: Tenofovir Disoproxil Fumarate

Safety and Tolerability: A Favorable Shift

A significant advantage of second-generation NNRTIs is their improved safety and tolerability profile compared to this compound. Rash is a common adverse event for all NNRTIs, but the incidence and severity are generally lower with the newer agents.

DrugCommon Adverse Events (Incidence)Discontinuation Rate due to Adverse Events
This compound Rash (18-50%), headache, nausea, diarrhea, fatigue[1][5][6][7]Not consistently reported in a standardized manner across older trials.
Etravirine Rash (21%), nausea, diarrhea[2][8]5.2%[8]
Rilpivirine Depressive disorders (9%), headache, insomnia, rash[9][10]2%[9]
Doravirine Nausea, headache, fatigue, diarrhea, dizziness[11][12]2-3%[11][13]

Notably, doravirine has been associated with a more favorable neuropsychiatric safety profile compared to efavirenz, another first-generation NNRTI often used as a comparator in clinical trials.[11][14]

Resistance Profile: A Higher Genetic Barrier

The development of resistance is a major challenge in HIV therapy. Second-generation NNRTIs were specifically designed to have a higher genetic barrier to resistance, meaning that multiple mutations are required to confer significant resistance.

DrugKey Resistance Mutations
This compound K103N, Y181C, Y188L, P236L[15][16]
Etravirine Active against virus with single NNRTI mutations like K103N. Requires accumulation of multiple mutations for resistance.
Rilpivirine K101E, E138K, Y181C, M230L[10]
Doravirine V106A/M, Y188L, G190E, F227C/L, M230L

The presence of the K103N mutation, which is a common pathway for resistance to first-generation NNRTIs like this compound and efavirenz, does not confer significant resistance to etravirine.[17]

Experimental Protocols: A Glimpse into the Pivotal Trials

To provide a deeper understanding of the data presented, the general methodologies of the key clinical trials are outlined below.

Clinical_Trial_Workflow cluster_this compound This compound Trials (e.g., Study 21 Part II) cluster_second_gen Second-Generation NNRTI Trials (e.g., DUET, ECHO/THRIVE, DRIVE) D_Screening Screening: Treatment-experienced patients D_Randomization Randomization: This compound + 2 NRTIs vs. 2 NRTIs alone D_Screening->D_Randomization D_Treatment Treatment Phase: Up to 98 weeks D_Randomization->D_Treatment D_Endpoint Primary Endpoint: Time to virologic failure D_Treatment->D_Endpoint S_Screening Screening: Treatment-experienced or naïve patients (Specific inclusion/exclusion criteria) S_Randomization Randomization: Second-gen NNRTI + OBR vs. Comparator + OBR S_Screening->S_Randomization S_Treatment Treatment Phase: 48 to 96 weeks or longer S_Randomization->S_Treatment S_Endpoint Primary Endpoint: % of patients with HIV-1 RNA <50 copies/mL S_Treatment->S_Endpoint

Generalized Clinical Trial Workflow
This compound: Studies 21 Part II and 13C

  • Objective: To evaluate the safety and efficacy of this compound in combination with other antiretroviral agents.

  • Design: These were randomized, double-blind, placebo-controlled trials.

  • Participants: HIV-1 infected patients with evidence of prior antiretroviral therapy.

  • Intervention: Patients were randomized to receive this compound in combination with two nucleoside reverse transcriptase inhibitors (NRTIs) or a two-drug NRTI regimen.[18]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with plasma HIV-1 RNA levels below the limit of detection (typically <400 copies/mL in that era) at 52 weeks.

Etravirine: DUET-1 and DUET-2 Trials
  • Objective: To evaluate the efficacy and safety of etravirine in treatment-experienced HIV-1-infected adults with NNRTI and protease inhibitor resistance.[2]

  • Design: Two identical, randomized, double-blind, placebo-controlled, Phase III trials.[19][20][21]

  • Participants: Treatment-experienced adults with a viral load >5,000 copies/mL and evidence of NNRTI and protease inhibitor resistance.[2]

  • Intervention: Patients were randomized to receive either etravirine 200 mg twice daily or placebo, both in combination with darunavir/ritonavir and an optimized background regimen of NRTIs.[2]

  • Primary Endpoint: The proportion of patients with a confirmed viral load of <50 copies/mL at week 24.[20][21]

Rilpivirine: ECHO and THRIVE Trials
  • Objective: To demonstrate the non-inferiority of rilpivirine to efavirenz in treatment-naïve HIV-1-infected adults.[3][22]

  • Design: Two randomized, double-blind, double-dummy, Phase III trials.[3][22]

  • Participants: Antiretroviral treatment-naïve HIV-1-infected adults with a screening plasma HIV-1 RNA ≥5000 copies/mL.[22]

  • Intervention: Patients were randomized to receive rilpivirine 25 mg once daily or efavirenz 600 mg once daily, both in combination with a background regimen of two NRTIs.[22]

  • Primary Endpoint: The proportion of patients with a confirmed viral load of <50 copies/mL at week 48.[3][22]

Doravirine: DRIVE-FORWARD and DRIVE-AHEAD Trials
  • Objective: To evaluate the efficacy and safety of doravirine in treatment-naïve HIV-1-infected adults.[4][23]

  • Design: Multicenter, double-blind, randomized, active-controlled, Phase 3 trials.[4][23]

  • Participants: Treatment-naïve adults with HIV-1 RNA ≥1000 copies/mL at screening.[4]

  • Intervention:

    • DRIVE-FORWARD: Doravirine (100 mg) once daily versus darunavir (800 mg) + ritonavir (100 mg) once daily, each with two NRTIs.[4]

    • DRIVE-AHEAD: A fixed-dose combination of doravirine/lamivudine/tenofovir disoproxil fumarate versus efavirenz/emtricitabine/tenofovir disoproxil fumarate.[4]

  • Primary Endpoint: The proportion of participants with HIV-1 RNA <50 copies/mL at Week 48.[4]

Conclusion

The evolution from first to second-generation NNRTIs represents a significant advancement in the management of HIV-1. While this compound played a role in the earlier years of combination antiretroviral therapy, its limitations in terms of efficacy, tolerability, and a low genetic barrier to resistance have led to its infrequent use in current clinical practice. The second-generation agents—etravirine, rilpivirine, and doravirine—offer more potent and durable virologic suppression, improved safety profiles, and a more robust defense against the development of drug resistance. For researchers and drug development professionals, the progression of the NNRTI class serves as a compelling case study in the successful iterative improvement of antiretroviral agents.

References

Synergistic Effects of Delavirdine with Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine when used in combination with various HIV protease inhibitors (PIs). The primary mechanism underlying this synergy is pharmacokinetic, where this compound enhances the systemic exposure of co-administered PIs.

Mechanism of Synergistic Action

This compound is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This enzyme is the primary metabolic pathway for all currently marketed HIV protease inhibitors. By inhibiting CYP3A4, this compound slows the breakdown of these protease inhibitors, leading to significantly increased plasma concentrations and prolonged half-life of the PI.[1][3] This "boosting" effect allows for lower or less frequent dosing of the protease inhibitor, potentially reducing dose-related toxicities and improving patient adherence.[1] This favorable pharmacokinetic interaction has been observed to lead to superior virological responses in patients.[1]

This compound This compound CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Inhibits Metabolism Metabolism of Protease Inhibitor ProteaseInhibitor Protease Inhibitor (e.g., Indinavir, Saquinavir) ProteaseInhibitor->Metabolism Metabolized by PlasmaConcentration Increased Plasma Concentration of Protease Inhibitor Metabolism->PlasmaConcentration Decreased Metabolism Leads to AntiviralEffect Enhanced Antiviral Effect PlasmaConcentration->AntiviralEffect Results in

Figure 1: Mechanism of this compound's synergistic effect with protease inhibitors.

In Vitro Synergy Assessment: Methodologies

While specific in vitro studies quantifying the direct synergistic antiviral activity of this compound with a wide range of protease inhibitors are not extensively available in publicly accessible literature, the standard methodologies for such assessments are well-established. These methods are crucial for determining whether the combination of two drugs results in an effect that is synergistic (greater than additive), additive, or antagonistic.

Key Experimental Protocols:

1. Cell Culture and Virus Infection:

  • Cells: Human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are typically used as they are susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB, RF) or clinical isolates are used to infect the cell cultures.

  • Procedure: Cells are seeded in microtiter plates and infected with a standardized amount of virus in the presence of varying concentrations of this compound, a protease inhibitor, or a combination of both.

2. Antiviral Activity Assays: The extent of viral replication is measured after a set incubation period (typically 3-7 days) using one of the following methods:

  • p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 core protein p24 in the cell culture supernatant, which is a direct marker of viral replication.[4][5]

  • Reverse Transcriptase (RT) Assay: This method measures the activity of the viral reverse transcriptase enzyme in the culture supernatant.

  • Luciferase Reporter Gene Assay: In this system, a genetically engineered virus carries a luciferase reporter gene. The level of viral replication is determined by measuring the light produced by the luciferase enzyme in the infected cells.

3. Data Analysis for Synergy: The interaction between the drugs is quantitatively assessed using methods such as the Chou-Talalay method , which calculates a Combination Index (CI) .[6][7][8]

  • CI < 1: Indicates synergy.

  • CI = 1: Indicates an additive effect.

  • CI > 1: Indicates antagonism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells HIV-permissive cells (e.g., MT-4, PBMCs) Infection Infect cells with HIV-1 in the presence of drug combinations Cells->Infection Virus HIV-1 Stock Virus->Infection Drugs This compound & Protease Inhibitor (single agents and combinations) Drugs->Infection Incubation Incubate for 3-7 days Infection->Incubation Assay Measure viral replication (p24 ELISA, RT assay, etc.) Incubation->Assay CI Calculate Combination Index (CI) using Chou-Talalay method Assay->CI Result Determine Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) CI->Result

Figure 2: General experimental workflow for in vitro synergy testing.

Pharmacokinetic Interactions: A Data Summary

The following table summarizes the observed pharmacokinetic interactions between this compound and various protease inhibitors from studies in healthy volunteers and HIV-infected patients. The data consistently demonstrates the potent inhibitory effect of this compound on the metabolism of these PIs.

Protease InhibitorEffect of Co-administration with this compoundKey FindingsReference(s)
Indinavir Significant increase in Indinavir plasma concentrations.This compound inhibits the metabolism of Indinavir, allowing for a reduction in the magnitude or frequency of Indinavir dosage.[3] The combination also removes food restrictions associated with Indinavir administration.[1][1][3]
Saquinavir Increase in Saquinavir plasma concentrations.This compound can increase plasma concentrations of Saquinavir two- to five-fold.[9][9]
Ritonavir Increase in Ritonavir plasma concentrations.This compound increases the systemic exposure to Ritonavir by 50% to 80% when co-administered.[10][10]
Amprenavir Significant increase in Amprenavir plasma concentrations.This compound significantly increases the area under the curve (AUC) of single-dose Amprenavir by 4-fold.[11] However, Amprenavir can induce the clearance of this compound.[11][11][12]
Nelfinavir Potential for increased Nelfinavir plasma concentrations.As Nelfinavir is a substrate for CYP3A4, co-administration with this compound is expected to increase its plasma concentrations.[13][13]

Conclusion

The synergistic effect of this compound with protease inhibitors is primarily a well-documented pharmacokinetic interaction. By inhibiting CYP3A4, this compound effectively "boosts" the levels of co-administered protease inhibitors, a strategy that has been integral to the evolution of highly active antiretroviral therapy (HAART). While direct in vitro antiviral synergy data is not as prevalent in the literature, the established pharmacokinetic enhancement provides a strong basis for the combined use of this compound with protease inhibitors to improve therapeutic outcomes in the management of HIV-1 infection. Further in vitro studies employing standardized synergy analysis methods would be valuable to fully characterize the direct antiviral interactions of these combinations at the cellular level.

References

Validating the anti-HIV-1 activity of newly synthesized Delavirdine analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recently published study details the synthesis and potent anti-HIV-1 activity of a new series of Delavirdine analogues, with one compound in particular, 1Aa, demonstrating significant efficacy in preclinical testing. This research offers a promising new avenue for the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV-1.

Scientists have successfully synthesized fourteen new analogues of this compound, an established NNRTI used in the treatment of HIV-1. The study, which aimed to explore new chemical spaces to enhance antiviral potency, identified several compounds with significant inhibitory effects against the virus. The analogues, characterized by the introduction of arylpyrrole moieties, were evaluated for their ability to inhibit HIV-1 replication in cell-based assays.

Among the newly synthesized compounds, analogue 1Aa emerged as a standout candidate, exhibiting potent and selective anti-HIV-1 activity with a submicromolar 50% effective concentration (EC₅₀) value. This indicates that 1Aa can inhibit viral replication at very low concentrations, a key characteristic of a promising drug candidate.

Comparative Efficacy of this compound Analogues

The anti-HIV-1 activity of the newly synthesized this compound analogues was rigorously compared against the parent drug, this compound, and other established NNRTIs like Efavirenz and Nevirapine. The evaluation was conducted using a cell-based assay with MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection. The key metrics for comparison were the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀ and indicates the compound's therapeutic window.

CompoundRXYZAnti-HIV-1 Activity (EC₅₀, µM)[1]Cytotoxicity (CC₅₀, µM)[1]Selectivity Index (SI)[1]
1Aa HHHH0.25 >100 >400
1AbMeHHH10>100>10
1AcEtHHH>100>100-
1AdHHHNH₂5>100>20
1AeMeHHNH₂8>100>12.5
1AfEtHHNH₂>100>100-
1AgHHHNO₂>100>100-
1BaHClHH>100>100-
1BbMeClHH>100>100-
1BcEtClHH>100>100-
1BdHClHNH₂>100>100-
1BeMeClHNH₂>100>100-
1BfEtClHNH₂>100>100-
1BgHClHNO₂>100>100-
This compound----0.1135318
Efavirenz----0.003258333
Nevirapine----0.04451125

Understanding the Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound and its analogues belong to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds work by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function. The RT enzyme is crucial for the viral replication cycle as it is responsible for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. By blocking this process, NNRTIs effectively halt viral replication.

HIV_Replication_and_NNRTI_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell cluster_nucleus Nucleus vRNA Viral RNA RT Reverse Transcriptase vRNA->RT Reverse Transcription vDNA Viral DNA RT->vDNA provirus Provirus vDNA->provirus Integration new_virions New Virions provirus->new_virions Replication NNRTI This compound Analogue NNRTI->RT Inhibition

Figure 1. Mechanism of HIV-1 replication and inhibition by this compound analogues.

Experimental Protocols

The evaluation of the anti-HIV-1 activity and cytotoxicity of the this compound analogues was conducted using established and validated experimental protocols.

Anti-HIV-1 Activity Assay in MT-4 Cells

The inhibitory effect of the compounds on HIV-1 replication was assessed using a cell-based assay involving the human T-cell line MT-4.

  • Cell Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.

  • Virus Infection: MT-4 cells were infected with the HIV-1 (IIIB) strain at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: Immediately after infection, the cells were incubated with various concentrations of the this compound analogues.

  • Incubation: The treated and infected cells were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification of Viral Replication: The extent of viral replication was quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by assessing the viability of the cells using the MTT assay, as HIV-1 infection leads to cell death.

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀), defined as the compound concentration that inhibits viral replication by 50%, was calculated from the dose-response curves.

Cytotoxicity Assay

The potential toxic effects of the compounds on host cells were evaluated using the MTT assay.

  • Cell Seeding: MT-4 cells were seeded in 96-well plates.

  • Compound Exposure: The cells were exposed to a range of concentrations of the this compound analogues.

  • Incubation: The plates were incubated for 5 days under the same conditions as the antiviral assay.

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well.

  • Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals were solubilized with a solubilizing agent (e.g., DMSO or a detergent solution).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a wavelength of 570 nm.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, was determined from the dose-response curves.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_antiviral Anti-HIV-1 Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis synthesis Synthesize 14 this compound Analogues infect Infect MT-4 cells with HIV-1 synthesis->infect seed_cells Seed MT-4 cells synthesis->seed_cells treat_antiviral Treat with varying concentrations of analogues infect->treat_antiviral incubate_antiviral Incubate for 5 days treat_antiviral->incubate_antiviral measure_antiviral Measure viral replication (MTT) incubate_antiviral->measure_antiviral calc_ec50 Calculate EC₅₀ measure_antiviral->calc_ec50 calc_si Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) calc_ec50->calc_si treat_cytotoxicity Treat with varying concentrations of analogues seed_cells->treat_cytotoxicity incubate_cytotoxicity Incubate for 5 days treat_cytotoxicity->incubate_cytotoxicity measure_cytotoxicity Measure cell viability (MTT) incubate_cytotoxicity->measure_cytotoxicity calc_cc50 Calculate CC₅₀ measure_cytotoxicity->calc_cc50 calc_cc50->calc_si compare Compare with this compound & other NNRTIs calc_si->compare

Figure 2. Workflow for the evaluation of this compound analogues.

Future Directions

The promising results, particularly for compound 1Aa, warrant further investigation. Future studies will likely focus on optimizing the structure of these analogues to improve their potency, pharmacokinetic properties, and activity against drug-resistant HIV-1 strains. The detailed structure-activity relationship data generated in this study will be invaluable for the rational design of even more effective NNRTI candidates. These findings represent a significant step forward in the ongoing effort to develop new and improved treatments for HIV-1 infection.

References

Co-administration of Delavirdine and Ritonavir: A Pharmacokinetic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the drug-drug interaction and its clinical implications for researchers and drug development professionals.

The co-administration of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine and the protease inhibitor (PI) Ritonavir results in a significant pharmacokinetic interaction, primarily driven by the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system. This guide provides a comprehensive comparison of the pharmacokinetic profiles of both drugs when administered together, supported by experimental data, to inform clinical research and drug development strategies.

Impact on Ritonavir Pharmacokinetics

The concurrent use of this compound leads to a substantial increase in the systemic exposure of Ritonavir. Clinical studies have demonstrated that this compound can increase the area under the concentration-time curve (AUC) and the maximum concentration (Cmax) of Ritonavir, thereby enhancing its therapeutic effect but also potentially increasing the risk of concentration-dependent adverse effects.

A key study evaluating this interaction in HIV-infected patients reported that the addition of this compound to a Ritonavir-containing regimen resulted in a 50% to 80% increase in the systemic exposure to Ritonavir.[1][2] Specifically, the mean AUC from 0 to 12 hours (AUC0-12) for Ritonavir increased from 94 ± 36 μM·h to 154 ± 83 μM·h.[1][2] The maximum concentration (Cmax) of Ritonavir also saw a significant rise from 14.8 ± 6.7 μM to 24.6 ± 13.9 μM.[1][2] The minimum concentration (Cmin) of Ritonavir was similarly elevated.[1][2]

Impact on this compound Pharmacokinetics

In the presence of Ritonavir, the pharmacokinetic parameters of this compound are also altered. The study data indicates a Cmax of 23 ± 16 μM, an AUC from 0 to 8 hours (AUC0-8) of 114 ± 75 μM·h, and a Cmin of 9.1 ± 7.5 μM for this compound when co-administered with Ritonavir.[1][2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Ritonavir and this compound when administered alone and in combination, based on a clinical study in HIV-infected patients.[1][2]

DrugParameterRitonavir Alone (Mean ± SD)Ritonavir with this compound (Mean ± SD)This compound with Ritonavir (Mean ± SD)
Ritonavir Cmax (μM) 14.8 ± 6.724.6 ± 13.9-
AUC0-12 (μM·h) 94 ± 36154 ± 83-
Cmin (μM) 3.6 ± 2.16.52 ± 4.85-
Tmax (h) 3.0 ± 2.52.6 ± 2.6-
This compound Cmax (μM) --23 ± 16
AUC0-8 (μM·h) --114 ± 75
Cmin (μM) --9.1 ± 7.5

Mechanism of Interaction: CYP3A4 Inhibition

The observed pharmacokinetic changes are primarily due to the potent inhibitory effects of both this compound and Ritonavir on the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3][4][5] CYP3A4 is the main enzyme responsible for the metabolism of Ritonavir.[1][5] this compound, being an inhibitor of CYP3A4, reduces the metabolic clearance of Ritonavir, leading to its accumulation and increased plasma concentrations.[1][3] Ritonavir itself is a strong inhibitor of CYP3A4, which is the basis for its use as a pharmacokinetic enhancer for other protease inhibitors.[5][6][7][8]

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Ritonavir_Metabolism Ritonavir Metabolism Metabolism Metabolism CYP3A4->Metabolism Mediates IncreasedRitonavir Increased Ritonavir Concentration

Mechanism of this compound and Ritonavir Interaction

Experimental Protocols

The presented data is based on a clinical study with a single-group, multiple-dose experimental design.[1]

Study Population: The study enrolled 12 HIV-1-infected patients who were stabilized on a regimen that included Ritonavir (600 mg twice daily) as the sole protease inhibitor for at least 14 days prior to the study.[1][2]

Study Design:

  • Baseline (Day 7): A 12-hour pharmacokinetic assessment of Ritonavir alone was conducted.[1][9]

  • Treatment Phase: Patients began concomitant administration of this compound at a dosage of 400 mg three times daily for 21 days.[1][9]

  • Follow-up (Day 28): A 12-hour pharmacokinetic assessment of both Ritonavir and this compound was performed.[1][9]

Pharmacokinetic Analysis:

  • Blood samples were collected at predose and at multiple time points up to 12 hours post-dose.[1]

  • Plasma concentrations of Ritonavir and this compound were determined using a validated analytical method.

  • Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated using noncompartmental methods.[1]

cluster_0 Study Timeline Day1 Day 1 Start Ritonavir (Study Supply) Day7 Day 7 Ritonavir PK Assessment (Baseline) Day1->Day7 Day8_27 Days 8-27 Co-administration of Ritonavir + this compound Day7->Day8_27 Day28 Day 28 Ritonavir + this compound PK Assessment Day8_27->Day28

Experimental Workflow of the Pharmacokinetic Study

Conclusion

The co-administration of this compound and Ritonavir leads to a clinically significant drug-drug interaction, characterized by a substantial increase in Ritonavir plasma concentrations. This interaction is mediated by the inhibition of CYP3A4 by this compound. Researchers and clinicians should be aware of this interaction to optimize dosing strategies, enhance therapeutic outcomes, and minimize the potential for adverse events in patients receiving this combination therapy. The detailed pharmacokinetic data and experimental protocols provided in this guide serve as a valuable resource for further research and development in the field of antiretroviral therapy.

References

Assessing the In Vitro Genetic Barrier to Resistance for Delavirdine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance is a primary obstacle in the long-term efficacy of antiretroviral therapy. A key characteristic of an effective antiretroviral agent is a high genetic barrier to resistance, meaning that multiple viral mutations are required to confer significant resistance. This guide provides a comparative assessment of the in vitro genetic barrier to resistance for Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), against other NNRTIs. The data presented is compiled from various in vitro studies to aid researchers in understanding the resistance profile of these compounds.

Comparative Analysis of NNRTI Resistance Profiles

The following tables summarize the fold-change in 50% inhibitory concentration (IC50) for this compound and other NNRTIs in the presence of key resistance-associated mutations in the HIV-1 reverse transcriptase gene. A higher fold-change indicates greater resistance.

Table 1: Fold-Change in IC50 for First-Generation NNRTIs

MutationThis compound (DLV) Fold-ChangeNevirapine (NVP) Fold-ChangeEfavirenz (EFV) Fold-Change
Wild-Type 1.01.01.0
K103N ~50[1]~50[1]~25[1]
Y181C 50 - 100[1]50 - 100[1]~2[1]
P236L High-level resistance[2]No significant resistanceNo significant resistance[2]
L100I + K103N >50>50[2]>50[2]

Table 2: Fold-Change in IC50 for Second-Generation NNRTIs

MutationEtravirine (ETR) Fold-ChangeRilpivirine (RPV) Fold-ChangeDoravirine (DOR) Fold-Change
Wild-Type 1.01.01.0
K103N No significant resistance[3]No significant resistance[4]No significant resistance[5]
Y181C ~5[2]~3[2]<2[2]
E138K ~2[2]2.5 - 3[3]No significant resistance[2]
Y188L Minimally reduced susceptibility[2]~5[2]>50[2]
K101P + Y181I/V -~50[3]-
E138K + M184I -~7[3]-

Note: Fold-change values are approximate and can vary between studies and experimental conditions. The data is compiled from multiple sources and does not represent a direct head-to-head comparison under a single experimental setup.

Experimental Protocols

General Protocol for In Vitro NNRTI Resistance Selection

This protocol outlines a general method for selecting for drug-resistant HIV-1 variants in cell culture.

  • Virus and Cell Line Preparation:

    • A wild-type HIV-1 laboratory strain (e.g., NL4-3) is used to infect a susceptible cell line (e.g., MT-4 cells).

    • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Initial Drug Exposure:

    • The infected cells are cultured in the presence of the NNRTI at a concentration that is 2- to 5-fold the IC50.

    • Virus replication is monitored by measuring p24 antigen levels in the culture supernatant.

  • Dose Escalation:

    • Once viral replication is detected (p24 levels increase), the culture supernatant containing the virus is harvested.

    • This virus is then used to infect fresh cells in the presence of a 2- to 5-fold higher concentration of the NNRTI.

    • This process of dose escalation is repeated until high-level resistance is achieved (e.g., the virus can replicate in >100-fold the IC50 of the drug).

  • Genotypic and Phenotypic Analysis:

    • The reverse transcriptase gene from the resistant virus is sequenced to identify mutations.

    • The phenotypic susceptibility of the resistant virus to a panel of NNRTIs is determined using an assay such as the PhenoSense assay to assess fold-change in IC50.

PhenoSense™ HIV Drug Susceptibility Assay

The PhenoSense™ assay is a commercially available method for determining the phenotypic resistance of HIV-1 to antiretroviral drugs.

  • Sample Preparation:

    • Viral RNA is extracted from a patient's plasma sample.

    • The reverse transcriptase and protease regions of the viral genome are amplified by RT-PCR.

  • Recombinant Virus Generation:

    • The amplified patient-derived gene fragments are inserted into an HIV-1 vector that lacks the corresponding region of its own genome and contains a luciferase reporter gene.

    • This recombinant vector is then used to transfect host cells, resulting in the production of infectious virus particles containing the patient's reverse transcriptase and protease enzymes.

  • Drug Susceptibility Testing:

    • The recombinant viruses are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.

    • The amount of viral replication is quantified by measuring the activity of the luciferase reporter gene.

  • Data Analysis:

    • The IC50 is calculated for each drug, which is the concentration required to inhibit 50% of viral replication.

    • The fold-change in IC50 is determined by comparing the IC50 of the patient's virus to that of a wild-type reference virus.[4]

Visualizing Resistance Pathways and Experimental Workflow

Resistance_Pathway cluster_NNRTIs NNRTI Selection Pressure cluster_mutations Resistance Mutations cluster_outcomes Resistance Profile This compound This compound K103N K103N This compound->K103N Selects Y181C Y181C This compound->Y181C Selects P236L P236L This compound->P236L Selects Nevirapine Nevirapine Nevirapine->K103N Selects Nevirapine->Y181C Selects Efavirenz Efavirenz Efavirenz->K103N Selects L100I L100I Efavirenz->L100I Selects Etravirine Etravirine Rilpivirine Rilpivirine Rilpivirine->Y181C Selects E138K E138K Rilpivirine->E138K Selects Doravirine Doravirine Y188L Y188L Doravirine->Y188L Selects High_Resistance High-Level Resistance K103N->High_Resistance DLV, NVP, EFV Y181C->High_Resistance DLV, NVP Low_Resistance Low-Level Resistance Y181C->Low_Resistance EFV, ETR, RPV, DOR P236L->High_Resistance DLV Hypersensitivity Hypersensitivity P236L->Hypersensitivity Other NNRTIs Cross_Resistance Cross-Resistance L100I->Cross_Resistance with K103N E138K->Low_Resistance ETR, RPV Y188L->High_Resistance DOR Experimental_Workflow cluster_setup Experiment Setup cluster_selection Resistance Selection cluster_analysis Analysis start Start with Wild-Type HIV-1 cells Infect Susceptible Cells start->cells drug Add NNRTI at low concentration cells->drug culture Culture and Monitor Viral Replication drug->culture escalate Harvest Virus and Escalate Drug Concentration culture->escalate Replication Detected sequence Sequence RT Gene culture->sequence High Resistance Achieved phenotype Phenotypic Susceptibility Assay culture->phenotype High Resistance Achieved escalate->drug Repeat end Determine Resistance Profile sequence->end phenotype->end

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Delavirdine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical waste like Delavirdine is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures is essential to mitigate risks to public health and prevent contamination of ecosystems. This compound, an antiretroviral drug, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating careful management of its disposal.

Immediate Safety and Disposal Plan

While this compound is not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its aquatic toxicity dictates that it should not be disposed of in standard trash or flushed down the drain. The recommended best practice for non-hazardous pharmaceutical waste, which includes this compound, is incineration to ensure its complete destruction and prevent environmental release.

Key Disposal Steps:

  • Segregation: Isolate expired or unused this compound from other laboratory waste streams. It should be placed in a designated, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often color-coded (e.g., white with a blue lid) to distinguish them from hazardous, infectious, or regular trash.

  • Containment: Ensure the primary container holding the this compound is securely sealed to prevent any leakage or spillage.

  • Storage: Store the container in a secure, designated area away from general lab traffic and drains, pending collection for disposal.

  • Professional Disposal: Arrange for a licensed and reputable pharmaceutical waste disposal company to collect and transport the waste. This ensures that the this compound will be incinerated at a permitted facility in compliance with federal and state regulations.

  • Documentation: Maintain accurate records of the disposed this compound, including the quantity and date of disposal, as part of good laboratory practice and for regulatory compliance.

Quantitative Data on this compound Disposal Considerations

ParameterValue/InformationCitation
Hazard Classification Harmful if swallowed. Very toxic to aquatic life with long lasting effects.
Recommended Disposal Method Incineration at an approved waste disposal plant.
RCRA Hazardous Waste Status Not explicitly listed as a P- or U-listed hazardous waste.
Environmental Precaution Avoid release to the environment.

Experimental Protocols for Waste Characterization

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general approach for characterizing unknown pharmaceutical waste in a laboratory setting involves:

  • Review of Safety Data Sheet (SDS): The SDS provides initial information on hazards, handling, and disposal recommendations.

  • Regulatory List Screening: Cross-referencing the chemical name and CAS number against federal (EPA) and state lists of hazardous wastes (e.g., P-list, U-list, D-list).

  • Toxicity Characteristic Leaching Procedure (TCLP): If there is a reason to suspect the waste may exhibit the characteristic of toxicity (e.g., containing heavy metals or certain organic compounds above regulatory limits), a TCLP test may be performed. This procedure simulates landfill leaching to determine if the waste would be hazardous. For this compound, this is generally not required as it is not suspected of containing such characteristics.

Logical Workflow for this compound Disposal

Delavirdine_Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage & Collection cluster_3 Step 4: Final Disposal A Expired/Unused This compound Identified B Segregate from other waste streams A->B C Place in designated non-hazardous pharmaceutical waste container B->C D Securely seal container C->D E Store in a secure, designated area D->E F Arrange for collection by a licensed waste disposal vendor E->F G Transport to a permitted facility F->G H Incineration G->H I Maintain disposal records H->I

Caption: A logical workflow diagram illustrating the step-by-step procedure for the proper disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delavirdine
Reactant of Route 2
Reactant of Route 2
Delavirdine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.